Chloroneb

Catalog No.
S523523
CAS No.
2675-77-6
M.F
C8H8Cl2O2
M. Wt
207.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroneb

CAS Number

2675-77-6

Product Name

Chloroneb

IUPAC Name

1,4-dichloro-2,5-dimethoxybenzene

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

InChI

InChI=1S/C8H8Cl2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3

InChI Key

PFIADAMVCJPXSF-UHFFFAOYSA-N

SMILES

Array

solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992)
At 25 °C: 115 g/kg acetone, 89 g/kg xylene, 118 g/kg dimethylformamide, 133 g/kg dichloromethane
In water, 8.0 mg/L @ 25 °C

Synonyms

Chloroneb

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)Cl

The exact mass of the compound Chloroneb is 205.9901 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 73° f (ntp, 1992)3.86e-05 mat 25 °c: 115 g/kg acetone, 89 g/kg xylene, 118 g/kg dimethylformamide, 133 g/kg dichloromethanein water, 8.0 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151546. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

what is the mode of action of Chloroneb fungicide

Author: Smolecule Technical Support Team. Date: February 2026

Mode of Action and Cellular Targets

Experimental evidence indicates that Chloroneb's antifungal activity stems from its ability to induce membrane damage. The table below summarizes the key experimental findings on its cellular effects:

Observed Effect Experimental Context Significance Citation
Lysis of the inner mitochondrial membrane Studies on fungal species Disrupts cellular energy production and metabolism. [1]
Attack on the nuclear membrane Observed at higher fungicide doses Suggests potential for broader cellular disruption and damage to genetic material. [1]
Disruption of various other membranes Higher doses on various fungi Indicates a general membrane-disrupting effect, not limited to specific organelles. [1]

Based on this experimental data, the proposed mechanism of action can be visualized as a process leading to membrane integrity loss:

G Start This compound Application Uptake Root Uptake (Systemic Absorption) Start->Uptake MOA Primary Mode of Action: Lipid Peroxidation Inhibitor Uptake->MOA Effect1 Induces Lysis of the Inner Mitochondrial Membrane MOA->Effect1 Effect2 Attacks the Nuclear Membrane (at higher doses) MOA->Effect2 Effect3 Disrupts Other Cellular Membranes MOA->Effect3 Outcome Loss of Membrane Integrity and Cell Death Effect1->Outcome Effect2->Outcome Effect3->Outcome

Proposed mechanism of this compound leading to fungal cell death.

Fungicide Classification and Properties

For researchers, the classification and key characteristics of this compound are summarized below:

Property Description
FRAC Code 14 [2]
FRAC Group Aromatic hydrocarbons [2]
Chemical Name 1,4-dichloro-2,5-dimethoxybenzene [2] [3]
Molecular Formula C₈H₈Cl₂O₂ [2]
Solubility (Water) 8 mg/L at 20°C (Low) [2]
Log P 3.58 (High) [2]
Primary Use Seed treatment for fungal diseases in crops like soybeans, cotton, and beans [2].

Its low aqueous solubility and high soil persistence (typical soil DT₅₀ of 130 days) make it suitable for long-term seed and soil protection [2].

Detailed Experimental Evidence

Study Focus Detailed Methodology Key Findings Citation
Effect on growth & ultrastructure Treated various fungal species with this compound and its metabolites; analyzed cell structure using electron microscopy. Caused significant ultrastructural changes, including lysis of the inner mitochondrial membrane and damage to the nuclear membrane. [1]
Specificity & mechanism Investigated effects on susceptible and resistant fungi, likely observing growth inhibition and structural changes. Helped establish the specificity of this compound's action and provided early evidence for its membrane-targeting mechanism. [1]
Growth & metabolism in Ustilago maydis Studied the impact of this compound on the growth and metabolic processes of the corn smut fungus. Provided data on how the fungicide disrupts normal fungal metabolism, consistent with energy failure due to mitochondrial damage. [1]

Regulatory and Research Status

This compound is now considered an obsolete fungicide and is not approved for use in the European Union [2]. Much of the foundational research on its mechanism was conducted in the 1970s and 1980s [1]. For researchers, it serves as a historical case study of a membrane-disrupting fungicide.

References

Chloroneb environmental fate and degradation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb: Chemical Identity and Properties

The table below summarizes the fundamental chemical and environmental fate properties of this compound.

Property Description / Value
IUPAC Name 1,4-dichloro-2,5-dimethoxybenzene [1]
Chemical Formula C₈H₈Cl₂O₂ [1]
CAS RN 2675-77-6 [1]
Pesticide Type Obsolete fungicide, previously used as a seed treatment [1]
Mode of Action Systemic, absorbed via roots; lipid peroxidation inhibitor [1]
Water Solubility 8 mg/L (at 20 °C, pH 7) - Low [1]
Octanol-Water Partition Coefficient (Log P) 3.58 - High [1]
Soil Degradation DT₅₀ (typical) 130 days (Persistent) [1]
Soil Mobility Slightly mobile / Low leachability [1]
Vapour Pressure 400 mPa (Highly volatile) [1]

Environmental Fate and Behaviour

This compound's physical and chemical properties dictate its behavior in the environment. Its low water solubility and high organic carbon partition coefficient indicate it will bind strongly to soil particles [1]. Combined with its high vapor pressure, this strong adsorption means that while it is persistent in soil, its primary route for movement from the application site is through volatilization and drift rather than leaching into groundwater [1].

The persistence of organic chemicals like this compound in soil can be influenced by the phenomenon of "aging". Over time, a fraction of the chemical can become sequestered within soil organic matter, moving from a readily available (labile) state to a desorption-resistant (non-labile) state [2]. This "aged" fraction has significantly reduced bioavailability to microorganisms, which can slow the rate of biodegradation and contribute to long-term persistence [2].

Experimental Protocols for Fate Studies

While specific methodologies for this compound were not detailed in the search results, the following outlines standard regulatory studies required for pesticide assessment, as referenced by the U.S. EPA [3].

  • Aerobic Soil Metabolism Study (OPPTS 835.4100): Determines the degradation rate of the pesticide in soil and identifies its primary metabolites. Soil samples are treated with the radiolabeled pesticide and incubated in the dark under aerobic conditions. Evolution of CO₂ is trapped and measured to monitor mineralization, while soil extracts are analyzed to determine the degradation half-life (DT₅₀) [3].
  • Soil Adsorption/Desorption Study (OPPTS 835.1230): Measures the soil-water partition coefficient normalized for organic carbon (KOC). Batch equilibrium experiments are conducted where soil samples are mixed with a pesticide solution. The amount of pesticide adsorbed to the soil is calculated after analysis. This KOC value is a critical input for environmental modeling of pesticide mobility [3].
  • Aerobic Aquatic Metabolism Study (OPPTS 835.4300): Evaluates degradation in water-sediment systems. This study provides a half-life for the pesticide in aquatic environments, which is used in surface water exposure models [3].

Degradation Pathway Visualization

Based on its chemical structure, this compound is a dichlorinated benzene derivative. While its specific metabolic pathway is not published, it is classified under FRAC Code 14, which includes fungicides that inhibit lipid peroxidation [1]. The initial microbial attack on such chlorinated aromatic compounds often begins with a dioxygenase enzyme. The following diagram illustrates a plausible, generalized degradation pathway for a chlorobenzene compound, which may share similarities with the initial steps of this compound biodegradation [4].

This compound This compound Chlorobenzene\nDioxygenase Chlorobenzene Dioxygenase This compound->Chlorobenzene\nDioxygenase  Initial Oxidation cis-Dihydrodiol\nIntermediate cis-Dihydrodiol Intermediate Chlorobenzene\nDioxygenase->cis-Dihydrodiol\nIntermediate Chlorinated Catechol Chlorinated Catechol cis-Dihydrodiol\nIntermediate->Chlorinated Catechol  Dehydrogenation Ring Fission Ring Fission Chlorinated Catechol->Ring Fission Chlorinated\nMuconic Acid Chlorinated Muconic Acid Ring Fission->Chlorinated\nMuconic Acid Microbial\nAssimilation Microbial Assimilation Chlorinated\nMuconic Acid->Microbial\nAssimilation  Further Degradation

Generalized aerobic microbial degradation pathway for a chlorinated aromatic compound.

Research Implications and Gaps

The available data shows that this compound is no longer an approved pesticide in the EU and is considered obsolete [1]. Research into its environmental fate is likely historical. The major research gap identified is the lack of a fully elucidated microbial degradation pathway. Future research could focus on isolating microorganisms capable of utilizing this compound as a carbon source and characterizing the catabolic enzymes and genes involved, which is crucial for potential bioremediation of contaminated sites.

References

Chloroneb toxicity and mammalian safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb Safety Profile at a Glance

The table below summarizes the key mammalian safety and environmental fate parameters for this compound based on the retrieved data.

Parameter Description / Value Classification / Significance
Acute Oral Toxicity Low Toxicity Category IV (EPA) [1]
Acute Dermal Toxicity Low Toxicity Category IV (EPA) [1]
Acute Inhalation Toxicity Low Toxicity Category IV (EPA) [1]
Eye Irritation Mild irritant Toxicity Category III (EPA) [1]
Skin Irritation Irritant Identified as a skin and eye irritant [2]
Systemic Activity Systemic fungicide, absorbed via roots [2]
Mode of Action (Fungi) Lipid peroxidation inhibitor [2] FRAC Code 14 [2]
Soil Persistence (DT₅₀) 130 days (typical) [2] Persistent
Regulatory Status Not approved in the EU; tolerances being revoked in the US [2] [3] Obsolete

Proposed Mechanisms and Experimental Insights

While specific mammalian biochemical pathways are not detailed in the search results, its fungicidal mechanism and some research contexts are provided.

  • Primary Mode of Action in Fungi: this compound is characterized as a lipid peroxidation inhibitor [2]. Although the exact biochemical interaction in mammals is not specified, this suggests its primary action involves disrupting cellular membrane integrity in target fungi.
  • Cellular Effects in Fungi: One study indicates that in fungi, this compound at higher doses "causes lysis of the inner mitochondrial membrane... attacks the nuclear membrane and also other membranes" [4]. This supports the view that its toxicity is related to membrane disruption.
  • Research on Protein Interactions: A 2024 review highlights the importance of studying fungicide-serum albumin interactions for understanding toxicity and mechanisms [1]. This methodology could be relevant for this compound research, though the review does not detail specific experimental protocols for this compound itself.

The following diagram outlines a potential investigative workflow for elucidating this compound's mechanism of action based on general principles and clues from the search results.

Start This compound Exposure MOA_Hypothesis Hypothesized Mechanism: Inhibition of Lipid Peroxidation Start->MOA_Hypothesis CellularTargets Cellular Target Identification MOA_Hypothesis->CellularTargets SubTarget1 Mitochondrial Membrane CellularTargets->SubTarget1 SubTarget2 Nuclear Membrane CellularTargets->SubTarget2 SubTarget3 Other Cellular Membranes CellularTargets->SubTarget3 FunctionalImpact Functional Impact Assessment SubTarget1->FunctionalImpact SubTarget2->FunctionalImpact SubTarget3->FunctionalImpact Impact1 Membrane Integrity FunctionalImpact->Impact1 Impact2 Oxidative Stress FunctionalImpact->Impact2 Impact3 Cell Viability FunctionalImpact->Impact3 ExperimentalValidation Experimental Validation Impact1->ExperimentalValidation Impact2->ExperimentalValidation Impact3->ExperimentalValidation Validation1 In vitro Models (Cell Lines, Organelles) ExperimentalValidation->Validation1 Validation2 Protein Binding Studies (e.g., with Serum Albumin) ExperimentalValidation->Validation2 Validation3 Biomarker Analysis (e.g., Peroxidation Products) ExperimentalValidation->Validation3 DataIntegration Data Integration & Risk Assessment Validation1->DataIntegration Validation2->DataIntegration Validation3->DataIntegration

Important Limitations and Data Gaps

A significant challenge in preparing a thorough guide is the scarcity of specific data.

  • Lack of Detailed Protocols: The search results do not contain the "detailed methodologies for all key experiments" you requested. The available information is largely summative.
  • Dated Research: Much of the core toxicological and mechanistic data is from older studies. The most recent specific finding is from a 2021 environmental monitoring study mentioned in a 2024 review [4] [1].
  • Obsolete Status: this compound is classified as obsolete and is no longer approved for use in the EU, with tolerances being revoked in the US [2] [3]. This status likely explains the lack of recent toxicological research.

References

Chloroneb solubility and vapor pressure characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Core Physicochemical Properties of Chloroneb

The table below summarizes the key quantitative data for this compound, which is important for understanding its environmental behavior and experimental handling [1].

Property Value Conditions / Notes
Water Solubility 8 mg/L At 20°C and pH 7
Vapor Pressure 400 mPa At 20°C
Octanol-Water Partition Coefficient (Log P) 3.58 Indicates a high propensity to dissolve in fats/oils rather than water.
Henry's Law Constant 1.05 Pa·m³/mol At 25°C, confirms moderate volatility from water.
Melting Point 134 °C [2]
Soil Degradation (DT₅₀) 130 days Under aerobic conditions, classified as persistent.

Experimental Protocols & Methodology

For researchers needing to verify or determine these properties, here are the standard experimental approaches and considerations based on the data provided.

Solubility Determination
  • General Protocol: The water solubility of 8 mg/L was determined at 20°C and a neutral pH of 7 [1]. This falls into the "low solubility" category for pesticides.
  • Methodology Note: The data is classified with a reliability code of "F3," indicating it comes from the U.S. EPA databases but is from an unverified source [1]. Standard protocols involve equilibrating an excess of the solid compound in water at a controlled temperature, followed by filtration and quantitative analysis of the dissolved concentration (e.g., via HPLC or GC-MS).
Vapor Pressure Measurement
  • General Protocol: The vapor pressure of 400 mPa was measured at 20°C [1].
  • Methodology Note: This data is tagged as "Q3," meaning it comes from an unverified online source [1]. Established laboratory methods for measuring vapor pressures in this range include the gas saturation method or effusion methods. The high value indicates that this compound is highly volatile, meaning drift and loss to the atmosphere during or after application are significant concerns [1].

Mechanism of Action & Signaling Pathway

While not directly related to its solubility, this compound's biochemical mechanism provides context for its use. It belongs to a group of fungicides that exert their effect by inappropriately activating the High-Osmolarity Glycerol (HOG) signaling pathway in fungi [3]. This pathway is crucial for how fungi respond to osmotic stress.

The diagram below illustrates this mechanism and the logical workflow for determining it.

G Start Start: Investigate Fungicide Mechanism A Observe glycerol accumulation and cell death in target fungi Start->A B Hypothesize action via the HOG pathway A->B C Express HIK1 gene (Group III Histidine Kinase) in S. cerevisiae model B->C D Observe conferred susceptibility to this compound and Hog1 phosphorylation C->D E Mutate HIK1 functional domains (H736V, D1153E) D->E F Observe loss of susceptibility E->F G Conclusion: Functional Hik1 is required for this compound's mechanism F->G

Logical workflow for determining this compound's mechanism of action.

Activation of the HOG pathway by this compound leads to intracellular glycerol accumulation. Without actual osmotic stress, this causes swelling, leakage of cellular contents, and ultimately, fungal cell death [3].

Important Handling & Regulatory Notes

  • Toxicity Profile: this compound has low to moderate toxicity to mammals and is primarily a skin and eye irritant [1]. It is classified in Toxicity Category IV (the lowest level) for oral, dermal, and inhalation exposure [4].
  • Regulatory Status: this compound is classified as an obsolete fungicide and is not approved under the European Union's EC Regulation 1107/2009 [1].
  • Stability & Incompatibilities: The compound is stable in common organic solvents and in the presence of dilute acids or alkalis but is subject to microbial decomposition in moist soil [2]. It may react with strong oxidizers [2].

References

Chloroneb chemical name 1,4-dichloro-2,5-dimethoxybenzene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Identification

Chloroneb is a chlorinated benzene derivative with the systematic name 1,4-dichloro-2,5-dimethoxybenzene [1] [2].

Property Details
CAS Number 2675-77-6 [1] [2] [3]
Molecular Formula C₈H₈Cl₂O₂ [1] [2] [3]
Molecular Weight 207.05 g/mol [1] [2] [3]
Chemical Structure
Common Synonyms Demosan, Tersan SP, Soil fungicide 1823 [1] [2] [3]
RTECS Number CZ4750000 [2] [3]

Physical and Chemical Properties

This table summarizes the key physical and chemical characteristics of this compound.

Property Value / Description Source
Physical Appearance White to tan solid or beige powder with a musty odor [1] [2] CAMEO Chemicals, ChemicalBook
Melting Point 129 - 135 °C [2] [3] [4] ChemicalBook, Chemsrc, Fisher Sci
Boiling Point 268 - 269 °C [1] [2] [3] CAMEO Chemicals, ChemicalBook, Chemsrc
Density 1.66 g/cm³ [1] [2] CAMEO Chemicals, ChemicalBook
Water Solubility < 0.1 mg/mL at 23°C; often reported as 8 mg/L at 25°C [1] [2] [3] CAMEO Chemicals, ChemicalBook, Chemsrc
Vapor Pressure 0.003 mmHg at 25°C [1] [2] CAMEO Chemicals, ChemicalBook
Partition Coefficient (Log P) 3.58 - 3.64 [2] [3] ChemicalBook, Chemsrc

Synthesis and Analytical Methods

This compound can be synthesized through the chlorination of 1,4-dimethoxybenzene [3]. In analytical protocols, it has been identified as a metabolite in fungal cultures using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [5]. This method involves sampling the volatile compounds from the headspace of a sealed culture dish, which are then separated and identified by the GC-MS system [5].

Biological Activity and Applications

  • Fungicidal Action: this compound is a systemic fungicide used to protect cotton, bean seeds, and turf from diseases [2]. It shows specific efficacy against pathogens like Pythium iwayamai, with its growth inhibition effect being comparable to novel antibiotics discovered from arctic fungal strains [6].
  • Role in Microbial Interactions: Recent research has identified this compound as a volatile organic compound (VOC) produced by the pathogenic fungus Fusarium oxysporum [5]. This suggests its potential role as an infochemical in microbial interactions, although its exact function in this context is an area of ongoing study [5].

Toxicological Profile and Mechanisms

Acute toxicity studies indicate that this compound has low to moderate toxicity, with an oral LD₅₀ in rats of 11,000 mg/kg [3]. Symptoms of acute exposure can include vomiting, tremors, and convulsions [1].

A key toxicogenomics study investigated the hepatotoxicity mechanisms of this compound and its structural analogs [7]. The research used microarray analysis on rat primary hepatocytes exposed to these chemicals and revealed that this compound affects critical biological pathways leading to liver toxicity [7]. The proposed mechanism is illustrated below.

G This compound This compound PPAR PPAR Activation This compound->PPAR OxStress Oxidative Stress This compound->OxStress Hepatotoxicity Hepatotoxicity PPAR->Hepatotoxicity MitoDys Mitochondrial Dysfunction OxStress->MitoDys OxStress->Hepatotoxicity MitoDys->Hepatotoxicity

This proposed Adverse Outcome Pathway (AOP) is supported by transcriptomic data, which showed that this compound affects biological pathways related to peroxisome proliferation, oxidative stress, and mitochondrial dysfunction, consistent with observed in vivo hepatotoxicity [7].

Handling and Safety Considerations

For researchers handling this compound in a laboratory setting, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, impervious gloves, and protective clothing [2]. A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when there is a risk of inhalation exposure [1] [2].
  • First Aid Measures:
    • Ingestion: Do not induce vomiting. Seek immediate medical attention [1] [2].
    • Skin Contact: Immediately flood the affected area with water and wash thoroughly with soap and water [1] [2].
    • Eye Contact: Flush eyes with water for 20-30 minutes and seek medical help [1] [2].
    • Inhalation: Move to fresh air immediately [1] [2].
  • Environmental Hazard: this compound is classified as dangerous for the environment (Hazard Statement H411) [3].

This technical guide synthesizes the fundamental and contemporary research on this compound. The toxicogenomic insights, in particular, highlight the value of modern omics technologies in elucidating the safety profiles of chemical agents [7].

References

Chloroneb lipid peroxidation inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mode of Action and Cellular Impact

Chloroneb is a systemic fungicide absorbed through the roots and is classified by the Fungicide Resistance Action Committee (FRAC) as a lipid peroxidation inhibitor within Group 14 [1]. The table below summarizes its core characteristics:

Feature Description
Chemical Name 1,4-dichloro-2,5-dimethoxybenzene [1]
FRAC Code 14 [1]
Primary Mode of Action Systemic fungicide; Lipid peroxidation inhibitor [1]
Proposed Cellular Effect Induces lipid peroxidation, leading to membrane damage [2]

Research indicates that this compound and similar dicarboximide fungicides trigger a process where lipid peroxidation becomes a side effect of inhibiting sterol demethylation in fungi. This peroxidation causes oxidative damage to lipids within the fungal cell membrane, a phenomenon observed in studies on Mucor mucedo and Ustilago maydis [2]. This membrane damage is considered a key part of its antifungal effect [2].

Experimental Evidence and Context

The link between this compound's antifungal action and membrane damage is supported by experimental findings:

  • Connection to Oxidative Stress: The antifungal action of related fungicides is associated with superoxide and singlet oxygen-catalyzed lipid peroxidation [2]. Measuring markers like malondialdehyde (MDA) content reflects the degree of membrane damage caused by lipid peroxidation [2].
  • Cellular Target: Evidence suggests this compound causes lysis of the inner mitochondrial membrane in specific fungi and attacks the nuclear membrane and other membranes at higher doses [3].

The Mechanism in a Broader Context

The general mechanism of lipid peroxidation inhibition by pesticides is complex. The following diagram outlines the key stages of lipid peroxidation and the potential intervention point for an inhibitor, based on the general principles found in the search results.

G Initiation Initiation LipidRadical LipidRadical Initiation->LipidRadical Propagation Propagation MoreRadicals MoreRadicals Propagation->MoreRadicals Termination Termination MembraneDamage MembraneDamage UnsaturatedLipids UnsaturatedLipids UnsaturatedLipids->Initiation  Initiator  (e.g., ROS) PeroxylRadical PeroxylRadical LipidRadical->PeroxylRadical  + O₂ PeroxylRadical->Termination  Radical  Termination LipidHydroperoxide LipidHydroperoxide PeroxylRadical->LipidHydroperoxide  + LH LipidHydroperoxide->Propagation LipidHydroperoxide->MembraneDamage  Breakdown Inhibitor Inhibitor Inhibitor->PeroxylRadical  Inhibits

Generalized lipid peroxidation pathway and inhibition.

Based on the general principles of lipid oxidation [4], the process involves:

  • Initiation: An initiator (e.g., reactive oxygen species) abstracts a hydrogen atom from an unsaturated lipid (LH), forming a lipid radical (L•).
  • Propagation: The lipid radical rapidly reacts with oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then attack another unsaturated lipid, generating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating a chain reaction.
  • Termination: The chain reaction ends when two radicals combine to form non-radical products.
  • Inhibition: An inhibitor like this compound is proposed to interfere with this radical chain process, likely by scavenging peroxyl radicals to prevent them from propagating the cycle, thereby protecting cellular membranes from oxidative degradation.

References

environmental behavior of Chloroneb in ecosystems

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate Profile of Chloroneb

Parameter Value Classification / Implication
Water Solubility (at 20°C) 8 mg/L [1] Low
Soil Degradation DT₅₀ (typical) 130 days [1] Persistent
Vapour Pressure (at 20°C) 400 mPa [1] Highly volatile
Octanol-Water Partition Coefficient (Log P) 3.58 [1] High
GUS Leachability Index 1.65 [1] Low leachability

Mechanism of Action and Environmental Transformation

This compound's environmental impact is influenced by its biochemical mechanism and transformation in soil.

  • Cellular Mechanism of Action: this compound is a lipid peroxidation inhibitor classified in FRAC Group 14. It exhibits systemic properties and is absorbed through plant roots [1]. At a cellular level, research indicates it causes lysis of the inner mitochondrial membrane in specific fungi and attacks the nuclear membrane, with these effects becoming more pronounced at higher doses [2].
  • Transformation in Soil: A key environmental behavior is its interconversion by soil microorganisms. This compound can be metabolized into 2,5-dichloro-4-methoxyphenol, and this process is reversible [2]. This cycle contributes to its persistence in the environment.

The following diagram outlines its primary environmental pathways and cellular mechanisms based on available data:

Toxicity and Regulatory Status

This compound presents a specific toxicity profile and is no longer approved for use in many regions.

  • Toxicity to Mammals and Non-Target Organisms: this compound has been demonstrated to have low to moderate toxicity to mammals, birds, fish, and aquatic invertebrates [1]. It is not highly toxic to humans but is considered a skin and eye irritant [1]. Official categorization places it in Toxicity Category IV (the lowest level) for oral, dermal, and inhalation toxicity, and Category III for ocular irritation [3].
  • Regulatory Status: The fungicide is classified as obsolete and is not approved under current EC Regulation 1107/2009 [1]. It was historically used as a seed treatment and on turf, ornamentals, and crops like soybeans and cotton [1].

Guidance for Contemporary Research

Given the dated nature of the primary research on this compound, your work as a researcher would benefit from focusing on modern analytical and ecological techniques.

  • Leverage Modern Analytical Techniques: The use of suspect screening analysis with high-resolution mass spectrometry, as demonstrated in recent ecotoxicological studies [4], is a powerful method. This approach could be applied to screen for this compound and its known metabolite (2,5-dichloro-4-methoxyphenol) in environmental samples, even if they are not the primary target, to better understand their presence in complex mixtures.
  • Investigate Mixture Toxicity: Since this compound persists in the environment, it is likely to co-occur with other contaminants. A relevant research direction is to study its combined ecological effects with other pesticides or pollutants using in situ bioassays with native species, a methodology highlighted in current environmental risk assessments [4].

References

Chloroneb leachability and mobility in soil systems

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties Governing Chloroneb's Soil Mobility

Property Value Significance & Implication
Water Solubility 8 mg/L (at 20°C, pH 7) [1] Low aqueous solubility limits its dissolution and availability for movement with water.
Soil Adsorption (Koc) 3.80 x 10³ (approx. 3800) [1] Very high adsorption. Strongly binds to soil, particularly organic matter, preventing leaching.
Soil Degradation (DT₅₀) 130 days (typical, aerobic) [1] Persistent. Degrades slowly, leading to a longer potential presence in the surface soil.
Vapour Pressure 400 mPa (at 20°C) [1] Highly volatile. Primary movement risk is through volatilization and potential drift during/after application.

Experimental Protocols for Assessing Mobility

Researchers use specific methodologies to determine the parameters listed above. Here are the core experimental approaches for evaluating this compound's fate in soil.

  • Batch Equilibrium Method for Adsorption (Koc): This standard protocol determines how a pesticide distributes itself between soil and water.
    • Procedure: A series of centrifuge tubes containing a fixed mass of soil are spiked with different concentrations of this compound in a background solution (e.g., 0.01M CaCl₂). The tubes are shaken for a set period (e.g., 24 hours) to reach equilibrium, then centrifuged to separate the soil from the water. The concentration of this compound remaining in the water phase is analyzed, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC) [2]. The Kd value is calculated from the concentration difference, and the Koc is derived by normalizing for the soil's organic carbon content.
  • Laboratory Incubation for Degradation (DT₅₀): This method measures the rate at which this compound breaks down in soil.
    • Procedure: Soil samples are treated with this compound and maintained at a constant temperature and moisture level. Sub-samples are destructively harvested at regular intervals over the study period. This compound and its major metabolites are extracted from the soil and quantified using GC or HPLC [2]. The DT₅₀ (time for 50% degradation) is calculated by fitting the concentration data over time to a kinetic model (e.g., first-order decay).
  • Lysimeter or Field Dissipation Studies: These more complex studies provide real-world data on how this compound dissipates from the plant-soil system.
    • Procedure: In a field study, this compound is applied to turfgrass plots. Samples of soil, thatch, and grass clippings are collected over time. These samples are analyzed to track the decline of this compound residues. A 1994 study using this method reported a dissipation half-life (RL₅₀) of 24.1 days on and in plant matrices, though the half-life in soil itself was much longer [3].

Conceptual Overview of this compound's Fate in Soil

The following diagram illustrates the primary processes and fate of this compound after its application in a soil system, based on its key physicochemical properties.

ChloronebFate Application This compound Application SoilProcesses Key Soil Processes Application->SoilProcesses Undergoes HighKoc High Koc (Strong Adsorption) SoilProcesses->HighKoc LowSolubility Low Water Solubility SoilProcesses->LowSolubility HighPersistence High Persistence (Slow Degradation) SoilProcesses->HighPersistence HighVolatility High Volatility SoilProcesses->HighVolatility EnvironmentalFate Environmental Fate LowLeaching Low Leaching Potential (Unlikely in Groundwater) HighKoc->LowLeaching Leads to LowSolubility->LowLeaching Leads to SurfacePersistence Persistence in Surface Soil/Thatch HighPersistence->SurfacePersistence Leads to VolatilizationDrift Volatilization & Potential for Drift HighVolatility->VolatilizationDrift Leads to LowLeaching->EnvironmentalFate SurfacePersistence->EnvironmentalFate VolatilizationDrift->EnvironmentalFate

This compound's strong soil binding and slow degradation limit leaching, but its high volatility poses a drift risk.

Research and Regulatory Context

  • Regulatory Status: this compound is classified as an obsolete fungicide and is not approved under the current EC Regulation 1107/2009 [1]. This limits the availability of very recent studies.
  • Advanced Mobility Modeling: Tools like the Fraunhofer Leaching Calculator use key parameters (Koc and DT₅₀) with models like FOCUS-PELMO to simulate pesticide movement. According to its criteria, a substance leaching less than 1% of the applied mass is classified as "not mobile," which aligns with this compound's profile [4].

References

Comprehensive Application Notes and Protocols for Chloroneb in Turf Disease Control

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Regulatory Profile

Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a systemic fungicide that was historically developed circa 1967 primarily for controlling fungal diseases in turf and various crops [1]. Its primary mode of action is classified as a lipid peroxidation inhibitor (FRAC Group 14), and it is absorbed systemically through plant roots [1].

According to current regulatory databases, this compound holds an obsolete status and is not approved under contemporary regulatory frameworks such as EC Regulation 1107/2009 [1]. Its primary historical uses included seed treatment and turf application for controlling diseases such as snow mold, blights, brown patch, and damping-off in various crops including soybeans, cotton, beans, and sugarbeet [1].

Table 1: Fundamental Chemical and Regulatory Properties of this compound

Property Specification Reference
IUPAC Name 1,4-dichloro-2,5-dimethoxybenzene [1]
Chemical Formula C₈H₈Cl₂O₂ [1]
CAS RN 2675-77-6 [1]
Molecular Mass 207.1 g/mol [1]
Physical State Colourless crystalline solid [1]
FRAC Code 14 (Lipid peroxidation inhibitor) [1]
EU Approval Status Not approved [1]
Primary Historical Use Fungicide seed treatment and turf application [1]

Historical Application Protocols for Turf Diseases

Target Diseases and Efficacy

This compound demonstrated particular efficacy against Typhula blight (gray snow mold), a disease affecting turfgrasses under persistent snow cover in cold climates [2]. Research by Vargas and Beard (1970) documented its successful application on Penncross creeping bentgrass maintained at a 0.5-inch (13-mm) height of cut [2]. It is important to note that this compound was historically not effective against pink snow mold (Microdochium patch) [2].

Application Methods and Formulations

This compound was commercially available in various formulations, including 65% wettable powder (WP) and 10% granular formulations [1] [2]. The application was typically performed as a single, preventative treatment in late fall (November) before the onset of persistent snow cover [2].

Table 2: Historical Turf Application Parameters for this compound

| Parameter | Specification | Reference | | :--- | :--- | :--- | | Target Disease | Typhula blight (Gray Snow Mold) | [2] | | Application Timing | Single application in late Fall (November) | [2] | | Formulation | 65% Wettable Powder (WP) | 10% Granular | [2] | | Application Rate (WP) | 9 oz per 1,000 ft² (27.5 kg/ha) | [2] | | Application Rate (Granular) | 2.5 - 3.75 lb per 1,000 ft² (122 - 183 kg/ha) | [2] | | Application Equipment | Spartan Sprayer at 200 psi (1,379 kPa) | [2] | | Reported Efficacy | Effective control (vs. 86-93% damage in untreated plots) | [2] |

The following workflow diagram illustrates the key steps for the historical experimental protocol used in this compound efficacy trials:

G Start Start: Protocol for Turf Trial A Site Preparation: • Penncross creeping bentgrass • Mowing height: 0.5 inch Start->A B Treatment Setup: • Randomized plots • Include untreated check A->B C Fungicide Application: • Single application in November • Calibrate sprayer to 200 psi B->C D Winter Period: • Natural snow cover • Pathogen development C->D E Spring Assessment: • Evaluate % plot area damaged • Compare to untreated control D->E End End: Data Analysis E->End

Environmental Fate and Toxicity Profile

Environmental Behavior

This compound exhibits particular environmental characteristics that influence its application and potential impact. It has a low aqueous solubility of 8 mg/L at 20°C and a high octanol-water partition coefficient (Log P = 3.58), indicating a tendency to bind to soil organic matter [1]. Consequently, it is classified as slightly mobile with low leachability, reducing its propensity to contaminate groundwater [1]. However, it is highly volatile (vapour pressure = 400 mPa) and may be prone to drift if applied directly to plants or soil [1]. Its persistence in soil is significant, with a typical aerobic soil DT₅₀ (half-life) of 130 days, classifying it as persistent [1].

Mammalian and Ecological Toxicity

From a toxicological perspective, this compound presents a low to moderate toxicity profile to mammals and is not considered highly toxic to humans [1] [3]. It has been demonstrated to have low dermal, oral, and inhalation toxicity, categorized as Toxicity Category IV (the lowest level) for these routes of exposure [3]. However, it is recognized as a skin and eye irritant (Toxicity Category III for ocular irritation) [1] [3]. For non-target organisms, it shows low to moderate toxicity to birds, fish, and aquatic invertebrates [1].

Table 3: Comprehensive Environmental Fate and Toxicity Data

Parameter Value/Classification Reference
Solubility in Water (20°C) 8 mg/L (Low) [1]
Vapour Pressure 400 mPa (Highly volatile) [1]
Soil DT₅₀ (Typical) 130 days (Persistent) [1]
Soil Mobility Slightly mobile [1]
Mammalian Toxicity Low to moderate [1]
Human Toxicity (Acute) Low (Not highly toxic) [1]
Irritant Properties Skin and eye irritant [1]
Avian/Fish Toxicity Low to moderate [1]

Research Implications and Modern Context

Significance in Fungicide Development

This compound's development represented a significant advancement in its era, providing an effective alternative to heavy metal-based fungicides such as mercury and cadmium compounds, which presented greater environmental and toxicological concerns [2]. Its systemic activity and specific mode of action made it a valuable tool for managing challenging diseases like snow mold.

Contemporary Research Considerations

For modern researchers and drug development professionals, this compound serves as a historical case study in fungicide development and environmental profiling. Its obsolescence underscores the evolving nature of pesticide regulation and the increasing emphasis on environmental fate and mammalian toxicity in the approval process [1] [4].

Current research in turf disease management is increasingly focused on integrated pest management (IPM) strategies that combine reduced-risk fungicides with biological control agents (BCAs) to reduce chemical loads, manage resistance, and maintain efficacy [4]. While this compound is no longer part of modern arsenals, understanding its properties and historical use informs the development of next-generation fungicides with improved safety and environmental profiles.

References

Chloroneb seed treatment protocols for cotton

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mode of Action

Chloroneb is a systemic fungicide that is absorbed through the roots of plants [1]. Its primary mode of action is the inhibition of lipid peroxidation [1]. Scientific studies indicate that it causes lysis of the inner mitochondrial membrane in sensitive fungi and can attack the nuclear membrane and other cellular membranes at higher concentrations [2].

Historically, it was used as a seed treatment to protect against soil-borne pathogens, specifically targeting Rhizoctonia solani within the cotton seedling disease complex [3]. It was often co-formulated with the fungicide metalaxyl, which controlled Pythium ultimum, to provide a dual mode of action against these two primary organisms [3].

Application Specifications and Efficacy

The following table summarizes the key application parameters for the historical Apron/Chloroneb flowable fungicide, based on available documentation.

Parameter Specification Notes
Target Pathogens Rhizoctonia solani Part of the cotton seedling disease complex [3].
Formulation Type Flowable Seed Treatment Co-formulation of metalaxyl and this compound [3].
Application Rate 5.75 to 11.5 fl. oz. per cwt (central weight) of seed Adjusted based on disease pressure [3].
Spectrum of Control Systemic control of Pythium and Rhizoctonia Metalaxyl controls Pythium; this compound controls Rhizoctonia [3].

The efficacy of this treatment against a broader spectrum of pathogens, including Fusarium spp. and Thielaviopsis basicola, was enhanced by adding other fungicides, as shown in the historical trial data below.

Table: Historical Efficacy Data of Fungicide Combinations on Cotton Seedling Survival [3]

Treatment Formulation Seedling Survival (%)
Untreated Control 46
Apron/Chloroneb (A/C) Alone 68
A/C + Nusan 30 (TCMTB) 82
A/C + Nuzone 10ME (Imazalil) 80
A/C + TCMTB + Imazalil 88

Detailed Experimental Protocol

This protocol reconstructs the methodology for treating cottonseed with a this compound-containing flowable fungicide.

1. Materials

  • High-quality cottonseed [3]
  • Apron/Chloroneb flowable fungicide [3]
  • Supplemental fungicides (e.g., TCMTB, Imazalil) for enhanced Fusarium control [3]
  • Rotary drum seed treater or other precision applicator [4]
  • Personal Protective Equipment (PPE): Chemical-resistant gloves, coveralls, and eye protection [5]

2. Seed Treatment Procedure

  • Step 1: Calibration - Calibrate the seed treater according to the seed lot size and target application rate (5.75-11.5 fl. oz./cwt) [3] [4].
  • Step 2: Loading - Place the predetermined amount of cottonseed into the treater.
  • Step 3: Application - With the treater drum rotating, apply the calculated volume of Apron/Chloroneb flowable fungicide to ensure a uniform coating on all seeds [4].
  • Step 4: Additive Incorporation (Optional) - If required, add Nusan 30 (TCMTB) and/or Nuzone 10ME (Imazalil) to the treatment slurry to control Fusarium and other seed-surface organisms [3].
  • Step 5: Curing and Storage - Allow treated seed to dry thoroughly. Store in a cool, dry place (<70°F / 21°C) and use within 6-12 months for optimal viability of the treatment [4].

3. Treated Seed Evaluation

  • Visual Inspection: Check for uniform coverage and absence of clumping [4].
  • Germination Test: Conduct a standard cool germination test to ensure viability remains above 80% [4].
  • Field Scouting: After planting, monitor stands from VE to V2 growth stages. Evaluate stand counts (target >3 plants/ft) and root health (target <5% lesions) [4].

The experimental workflow for the entire process, from preparation to evaluation, is as follows:

G Start Start: Protocol Initiation MP Material Preparation Start->MP P1 Calibrate Seed Treater MP->P1 P2 Load Cottonseed P1->P2 P3 Apply Apron/Chloroneb P2->P3 P4 Add Supplemental Fungicides P3->P4 If required for Fusarium control P5 Cure and Store Treated Seed P3->P5 If no additives P4->P5 E1 Visual Inspection P5->E1 E2 Germination Test E1->E2 E3 Field Scouting & Stand Count E2->E3 End End: Data Analysis E3->End

Critical Regulatory and Safety Notes

  • Obsolete Status: this compound is classified as an obsolete fungicide and is not approved under current regulations like EC 1107/2009 [1]. A 1996 regulatory document from California also reviewed a data exemption for this compound seed treatment, indicating a long history of regulatory scrutiny [6].
  • Toxicity and Handling: While this compound has low to moderate acute toxicity to mammals, it is considered a skin and eye irritant [1]. Dermal exposure accounts for approximately 90% of all pesticide exposure incidents [5]. Applicators must use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and coveralls.
  • Environmental Fate: this compound is persistent in soil (DT₅₀ of 130 days) and has low mobility, meaning it does not readily leach into groundwater. However, it is highly volatile, which raises concerns about drift during application [1].

Integrated Treatment Strategy in Modern Context

Modern cotton seed treatment relies on integrated strategies where this compound is no longer a component. The following diagram illustrates the decision-making workflow for building an effective treatment strategy using contemporary actives.

G Start Assess Pathogen Risk & Seed Quality A Select Fungicide Base Start->A B Integrate Insecticide A->B A1 e.g., Metalaxyl for Pythium Fludioxonil for Fusarium Prothioconazole for Rhizoctonia A->A1 C Consider Bio-Stimulants B->C B1 e.g., Imidacloprid for thrips Thiamethoxam for other pests B->B1 D Apply with Precision C->D C1 e.g., Humic acids for radicle growth Mycorrhizal fungi for phosphorus uptake C->C1 E Monitor and Adapt D->E D1 Use rotary drum applicators Ensure 95%+ coverage Calibrate for seed size D->D1 E1 Scout from VE-V2 stages Check stand counts and root health Adjust future plans based on data E->E1

Conclusion

This document outlines detailed application notes for the historical use of this compound as a cotton seed treatment. The core takeaway for researchers and scientists is that This compound is an obsolete fungicide, and its profile serves as a reference for the evolution of seed treatment science. Modern protocols have moved toward integrated strategies using currently registered, effective fungicides and insecticides.

References

Comprehensive Analytical Methods for Chloroneb Residue Analysis in Soil: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a fungicide historically used as a seed treatment for controlling fungal diseases in various crops including turf, ornamentals, soybeans, cotton, and beans. With its obsolete status in many jurisdictions and concerns about environmental persistence, accurate monitoring of this compound residues in soil remains crucial for environmental risk assessment. Analysis of this compound presents specific challenges due to its low aqueous solubility (8 mg/L at 20°C) and relatively high log P (3.58), indicating strong soil adsorption potential. This publication provides detailed application notes and standardized protocols for the extraction, detection, and quantification of this compound residues in soil matrices, incorporating validated performance data and practical implementation guidance for environmental laboratories.

Chemical and Physical Properties of this compound

Understanding this compound's physicochemical properties is essential for developing effective extraction and analytical methods. The compound's structural characteristics significantly influence its behavior in analytical procedures and environmental matrices.

Table 1: Physicochemical Properties of this compound

Property Value Unit Significance in Analysis
IUPAC Name 1,4-dichloro-2,5-dimethoxybenzene - Identification via mass spectrometry
Molecular Formula C₈H₈Cl₂O₂ - Mass spectral characterization
Molecular Weight 207.1 g/mol Quantification calculations
Melting Point 134 °C Thermal stability in GC analysis
Water Solubility (20°C) 8 mg/L Extraction solvent selection
log P (octanol-water) 3.58 - Indicates non-polar extraction preference
Vapor Pressure (20°C) 400 mPa Concentration steps consideration
Soil DT₅₀ (typical) 130 days Environmental persistence concern

This compound's chemical structure features a benzene ring substituted with chlorine atoms at positions 1 and 4 and methoxy groups at positions 2 and 5. This arrangement results in moderate volatility and low polarity, making it well-suited for gas chromatographic analysis. The compound's high soil adsorption coefficient necessitates vigorous extraction techniques to release bound residues from soil matrices. Its environmental persistence (DT₅₀ of 130 days) underscores the importance of sensitive monitoring methods even after use cessation [1].

Extraction and Analytical Methods

Microwave-Assisted Extraction (MAE) Followed by GC-MS

The Microwave-Assisted Extraction (MAE) technique provides an efficient approach for extracting this compound from soil matrices, offering significant advantages over traditional methods in terms of solvent consumption, extraction time, and recovery efficiency.

3.1.1 Principle and Advantages

MAE utilizes microwave energy to rapidly heat the solvent and soil matrix, facilitating the desorption and dissolution of target analytes. The technique generates internal heating through molecular rotation in the solvent and matrix, creating high temperatures and pressures that enhance extraction efficiency. Compared to traditional Soxhlet extraction, MAE reduces extraction time from hours to minutes, decreases solvent consumption by up to 90%, and improves recovery rates for non-polar compounds like this compound. The method has demonstrated particular effectiveness for a broad range of pesticide classes including organochlorines, to which this compound belongs [2].

3.1.2 Detailed MAE Protocol

Materials and Reagents:

  • Acetone and hexane (residue analysis grade)
  • Anhydrous sodium sulfate (heated at 400°C for 4 hours)
  • This compound analytical standard (98-99% purity)
  • Soil samples (air-dried, homogenized, and sieved through 2-mm mesh)

Equipment:

  • Microwave-assisted extraction system (e.g., MES-1000, CEM Corporation) with lined extraction vessels
  • Gas chromatograph-mass spectrometer (GC-MS)
  • Analytical balance
  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Weigh 5.0 g of prepared soil sample into a TFM microwave extraction vessel.
  • Spiking Procedure (for recovery studies): Add appropriate volume of this compound stock solution (5 mg/L in acetone) to soil samples. Allow solvent evaporation for 30 minutes before extraction.
  • Solvent Addition: Add 35 mL of acetone:hexane (3:2 v/v) extraction solvent to the vessel.
  • MAE Parameters: Secure vessels and program the MAE system with the following optimized conditions:
    • Temperature: 120°C
    • Pressure: 80 psi
    • Microwave Power: 60%
    • Extraction Time: 20 minutes
  • Post-Extraction Processing: After cooling, filter extracts through Whatman No. 1 filter paper.
  • Concentration: Evaporate filtrate to dryness under gentle nitrogen stream.
  • Reconstitution: Redissolve residue in 1.0 mL of acetone for GC-MS analysis.

Safety Considerations: Always allow vessels to cool completely before opening. Use appropriate personal protective equipment when handling organic solvents [2].

QuEChERS-Based Multi-Residue Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an alternative methodology suitable for high-throughput analysis of this compound in multi-residue pesticide screening.

3.2.1 Principle and Advantages

QuEChERS utilizes a single-step extraction with acetonitrile followed by a dispersive solid-phase cleanup to remove matrix interferences. Originally developed for high-moisture agricultural commodities, the method has been successfully adapted for soil matrices. The primary advantages include minimal solvent consumption, high sample throughput, and effectiveness for a wide range of pesticide classes. Modern QuEChERS approaches can simultaneously extract over 200 pesticide residues, making it highly efficient for comprehensive monitoring programs [3] [4].

3.2.2 Detailed QuEChERS Protocol for Soil

Materials and Reagents:

  • Acetonitrile (LC-MS grade)
  • QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
  • dSPE cleanup tubes (150 mg MgSO₄, 25 mg primary secondary amine)
  • This compound analytical standard

Equipment:

  • Centrifuge capable of 4000 rpm
  • Vortex mixer
  • Analytical balance
  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Weigh 5.0 g of prepared soil into a 50-mL polypropylene centrifuge tube.
  • Hydration Step: Add 5 mL of water to the soil sample and vortex for 30 seconds.
  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.
  • Salt Addition: Add QuEChERS extraction salt packet and shake vigorously for 1 minute.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
  • Cleanup: Transfer 6 mL of supernatant to dSPE tube, shake for 30 seconds, and centrifuge at 4000 rpm for 5 minutes.
  • Analysis: Transfer supernatant to autosampler vial for GC-MS analysis.

Method Modifications: For soils with high organic matter content, additional cleanup may be required. The method can be scaled to different sample sizes while maintaining solvent ratios [3] [4].

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

GC-MS analysis provides the specificity and sensitivity required for accurate this compound quantification in complex soil matrices.

Table 2: Optimized GC-MS Parameters for this compound Analysis

Parameter Setting Alternative Setting
GC Column DB-5MS (30 m × 0.25 mm × 0.25 μm) Similar low-polarity phase
Inlet Temperature 250°C 240-260°C
Carrier Gas Helium Helium
Flow Rate 1 mL/min 2 mL/min
Injection Mode Splitless Splitless
Injection Volume 1 μL 1-2 μL
Oven Program Initial 90°C (hold 2 min), 6°C/min to 200°C (hold 5 min), 7°C/min to 290°C (hold 7 min) Initial 90°C (hold 2 min), 6°C/min to 150°C (hold 5 min), 5°C/min to 220°C (hold 5 min), 6°C/min to 290°C (hold 2 min)
Transfer Line Temp. 280°C 275-285°C
Ion Source Temp. 230°C 225-235°C
Quadrupole Temp. 150°C 150°C
Solvent Delay 3.0 min 3.0 min
Detection Mode Selected Ion Monitoring (SIM) or Total Ion Chromatogram (TIC) -

Mass Spectrometric Detection: For this compound identification and quantification, the following characteristic ions should be monitored: 190, 192, 206 (molecular ion cluster). The relative abundance of chlorine isotope patterns provides confirmation. The retention time should be established using certified standards under identical conditions [2] [3].

Method Validation and Performance Data

Comprehensive method validation ensures reliability and reproducibility of this compound analysis in soil matrices. The following performance characteristics should be established for each method.

Table 3: Performance Characteristics of this compound Analytical Methods

Performance Parameter MAE-GC-MS Method QuEChERS-GC-MS Method
Recovery (%) Good yields reported [2] 70-120% (typical for multi-residue) [3]
Limit of Detection (LOD) 0.0001-0.004 mg kg⁻¹ [2] 0.78-14.74 ng/mL [3]
Limit of Quantification (LOQ) Not specified 2.34-44.22 ng/mL [3]
Linearity Range Not specified Wide range with r² >0.99 [3]
Precision (RSD%) Not specified <20% [3]
Extraction Time 20 minutes <30 minutes
Solvent Consumption 35 mL/sample <15 mL/sample

Recovery Studies: For accuracy assessment, prepare spiked soil samples at multiple concentration levels (e.g., 0.01, 0.1, and 1.0 mg/kg). Include procedural blanks and quality control samples in each batch. Recovery rates should fall within 70-120% with relative standard deviation below 20% for routine analysis [2] [3].

Specificity: Demonstrate that the method unambiguously identifies this compound in the presence of other soil components. Use retention time matching and ion ratio confirmation compared to reference standards.

Analytical Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound residue analysis in soil samples, integrating both extraction methodologies:

G Start Soil Sample Collection Prep Sample Preparation (Homogenization, Sieving, Drying) Start->Prep MAE Microwave-Assisted Extraction (Acetone:Hexane 3:2, 120°C, 20 min) Prep->MAE For MAE method QuEChERS QuEChERS Extraction (Acetonitrile, Salting Out) Prep->QuEChERS For QuEChERS method Cleanup Extract Cleanup (Filtration, dSPE if needed) MAE->Cleanup QuEChERS->Cleanup Concentrate Concentration (Nitrogen Evaporation, Reconstitution) Cleanup->Concentrate GCMS GC-MS Analysis (DB-5MS Column, MS Detection) Concentrate->GCMS Data Data Analysis (Quantification, Confirmation) GCMS->Data

Figure 1: Complete Analytical Workflow for this compound Residue Analysis in Soil

Troubleshooting and Best Practices

Common Analytical Challenges

Low Recovery Issues: If this compound recovery falls below acceptable limits, consider:

  • Extending extraction time or increasing temperature within method limits
  • Modifying solvent composition (increasing non-polar component ratio)
  • Adding a soak step before extraction to enhance solvent penetration

Matrix Interferences: For soils with high organic matter content:

  • Implement additional cleanup steps (Florisil, carbon, or additional dSPE)
  • Optimize chromatographic separation by adjusting temperature program
  • Use selective detection modes (SIM rather than SCAN) to enhance sensitivity

Carryover and Contamination:

  • Include system blanks regularly to monitor carryover
  • Use separate glassware for high-concentration samples
  • Implement needle washes between injections
Quality Assurance Measures

Internal Standardization: Use deuterated or ¹³C-labeled this compound analogues when available for optimal quantification accuracy. Alternatively, select structurally similar compounds with consistent recovery as surrogate standards.

Quality Control Samples: Include in each analytical batch:

  • Method blanks to monitor contamination
  • Laboratory control samples to assess recovery
  • Duplicate samples to evaluate precision
  • Continuing calibration verification standards

Proficiency Testing: Participate in interlaboratory comparison studies to maintain analytical competence, when available.

Conclusion

The methodologies presented herein provide robust analytical approaches for determining this compound residues in diverse soil matrices. The MAE-GC-MS method offers high efficiency and sensitivity for targeted analysis, while the QuEChERS approach enables cost-effective, high-throughput monitoring in multi-residue programs. Method selection should consider specific laboratory capabilities, required throughput, and data quality objectives. Proper implementation of these protocols, accompanied by comprehensive quality control, will generate reliable data for environmental monitoring and regulatory decision-making regarding this persistent fungicide.

References

controlling snow mold with Chloroneb on golf courses

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Snow Mold and Chloroneb

Snow mold is a destructive turfgrass disease prevalent in northern climates, primarily caused by two types of pathogens: gray snow mold (causal agents: Typhula incarnata or T. ishikariensis) and pink snow mold or Microdochium patch (causal agent: Microdochium nivale) [1] [2]. Gray snow mold requires prolonged snow cover (exceeding 60 days) to develop, while pink snow mold can develop without snow cover, though it is most severe under it [1].

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a systemic fungicide with a rich history of use against gray snow mold. Early research by Dr. Joseph Vargas in 1970 demonstrated its high efficacy, providing a viable alternative to heavy metal-based fungicides [3]. However, it is important to note that this compound is not effective against pink snow mold (Microdochium patch) [3].

Efficacy and Application Data

The table below summarizes key quantitative data for this compound application from foundational and modern research.

  • Application Rates and Efficacy of this compound
Parameter Historical Data (Vargas, 1970) [3] Modern Context & Alternatives
Target Disease Gray Snow Mold (Typhula Blight) Gray Snow Mold. Ineffective against Pink Snow Mold (Microdochium Patch) [3].
Effective Formulations 65% Wettable Powder (WP), 10% Granular [3] Consult local distributors for available formulations.
Application Rate (WP) 9 oz/1,000 ft² (27.5 kg/hectare) --
Application Rate (Granular) 2.5 - 3.75 lb/1,000 ft² (122 - 183 kg/hectare) --
Reported Efficacy Excellent control (86-93% reduction vs. untreated check) [3] --
Optimal Application Window -- Shortly before permanent snow cover [1]. See "Timing and Environmental Conditions" section.

Application Protocol and Timing

The most critical factor for successful snow mold control is application timing. The goal is to make the application as close to the permanent snow cover as possible to minimize fungicide degradation from rainfall and warm temperatures [1].

Experimental Workflow for Timing Determination

The following diagram outlines a research-proven protocol from the University of Wisconsin for determining the optimal application window, which can be adapted for practical use.

Start Start: Determine Local First Snow Cover Date A Calculate Target Dates: 8, 6, 4, 2, and 0 weeks before first snow Start->A B Monitor Heating Degree Days (HDD) (Base: 50°F / 10°C) A->B C Monitor Soil Temperature (at 2-inch depth) A->C D Apply Fungicide at Target Dates B->D C->D E Evaluate Disease Severity in Spring D->E F Correlate HDD/Soil Temp with Efficacy E->F Identify optimal window

Diagram Title: Snow Mold Fungicide Timing Workflow

Methodology Details:

  • Heating Degree Days (HDD): This metric accumulates when the daily average temperature is below 50°F (10°C). Research indicates that an HDD accumulation of approximately 100 is a strong indicator for the optimal application window for certain fungicide mixtures [1].
  • Soil Temperature: Monitoring soil temperature at a 2-inch (5 cm) depth provides another environmental cue, though it can be more variable year-to-year compared to HDD [1].
  • Application Technique: Applications should be made in high spray volumes (at least 2 gallons per 1000 ft²) to ensure the fungicide penetrates the turf canopy and reaches the crown of the plant where infection occurs [2].

Resistance and Integrated Management

Fungicide resistance is a constant threat in pest management. This compound resistance has been documented in other fungal species like Aspergillus nidulans, where it can be conferred by a single, semi-dominant gene [4]. This highlights the importance of proactive resistance management.

Best Practices for Resistance Management:

  • Use Mixtures: Apply this compound in a tank mix or use a pre-mixed product containing fungicides with different modes of action (e.g., mixed with a fungicide effective against pink snow mold) [2]. This is the most reliable method for broad-spectrum control and resistance mitigation.
  • Rotate Modes of Action: Avoid consecutive applications of this compound. Rotate with other chemical classes, such as dicarboximides (e.g., iprodione) or DMIs (e.g., propiconazole) [1] [2].
  • Cultural Controls: Integrate fungicide use with sound cultural practices:
    • Fertility: Avoid high-nitrogen applications in late fall. Focus on potassium to enhance winter hardiness [2].
    • Thatch Management: Dethatch and aerify in fall to improve air circulation and reduce the fungal habitat [2].
    • Mowing: Continue mowing until growth stops to avoid long, matted grass under the snow [2].
    • Snow Management: Avoid piling snow in shaded areas where cover will persist longest [2].

Conclusion and Key Recommendations

This compound remains a highly effective tool specifically for controlling gray snow mold. Its successful implementation relies on:

  • Precision Timing: Application should be timed using environmental cues like Heating Degree Days, as close to permanent snow cover as possible.
  • Resistance Management: It must be used as part of a mixture or rotation with other fungicide classes to preserve its efficacy.
  • Integrated Approach: Fungicide applications are most effective when combined with proper cultural practices that reduce the turfgrass's susceptibility to disease.

For situations with pressure from both gray and pink snow mold, modern multi-site fungicides like Enclave (a combination of chlorothalonil, iprodione, thiophanate-methyl, and tebuconazole) have proven effective and offer a robust solution [2].

References

Chloroneb for controlling damping-off diseases

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb: Chemical and Toxicological Profile

The table below summarizes key identifiers and toxicological data for this compound.

Property Description / Value
IUPAC Name 1,4-dichloro-2,5-dimethoxybenzene [1]
CAS RN 2675-77-6 [1]
Chemical Formula C₈H₈Cl₂O₂ [1]
Mode of Action Systemic, absorbed via roots. Lipid peroxidation inhibitor (FRAC Code 14) [1].
Acute Toxicity (Mammals) Low to moderate toxicity to mammals. Considered a skin and eye irritant [1].
Toxicity Category Category IV (lowest acute toxicity) for oral, dermal, and inhalation exposure [2].

Historical Application and Efficacy

This compound was primarily used as a seed treatment and soil fungicide. The following table outlines its historical use patterns and environmental behavior.

Aspect Details
Target Pests Damping-off, Snow mold, Blights, Brown patch [1]
Example Crops Turf, Ornamentals, Soybeans, Cotton, Beans, Sugarbeet [1]
Formulations Wettable powders, flowable concentrates, seed treatments (e.g., Demosan, Terraneb SP) [1]
Solubility (Water) 8 mg/L (low) [1]
Soil Persistence (DT₅₀) 130 days (Persistent) [1]
Mobility Low leachability [1]

Experimental Protocols for Research

The following workflows and protocols are adapted from historical use and general fungicide research practices.

Seed Treatment Protocol

The diagram below illustrates the workflow for a standard seed treatment protocol using this compound.

Start Prepare this compound formulation (e.g., flowable concentrate) A Weigh and sterilize seed lot Start->A B Apply formulation to seeds at recommended historical rate A->B C Mix thoroughly to ensure uniform coating B->C D Air-dry treated seeds in a fume hood C->D E Plant in pathogen-infested soil for efficacy assay D->E

Procedure:

  • Formulation Preparation: Prepare a suspension of this compound, for example, from a flowable concentrate formulation, using sterile distilled water [1].
  • Seed Preparation: Weigh a batch of healthy seeds (e.g., cotton or soybean) and surface-sterilize them.
  • Application: Apply the this compound suspension to the seeds at a historically used rate (specific rates should be sourced from historical product labels or literature). Ensure the seeds are evenly coated.
  • Drying: Place the treated seeds in a fume hood and allow them to air-dry completely to avoid clumping.
  • Bioassay: Plant the treated seeds in a soil medium that has been inoculated with a damping-off pathogen (e.g., Pythium or Rhizoctonia spp.). Maintain appropriate controls (e.g., untreated seeds, fungicide-standard).
  • Assessment: Monitor and record disease incidence (pre- and post-emergence damping-off) and seedling stand count over a set period, typically 14-21 days.
Soil Drench Application Protocol

For pot-based experiments, a soil drench application can be used, as shown in the following workflow.

Start Prepare soil mix inoculated with pathogen A Sow untreated seeds in pots Start->A B Prepare this compound soil drench suspension A->B C Apply drench to soil surface immediately after sowing B->C D Maintain controlled environmental conditions C->D E Evaluate plant health and disease severity D->E

Procedure:

  • Pot Preparation: Fill pots with a standardized potting mix. Inoculate the soil uniformly with a suspension of the target pathogen.
  • Sowing: Sow untreated seeds in the pots.
  • Drench Application: Immediately after sowing, apply the this compound drench suspension evenly to the soil surface. The application volume should be sufficient to move the chemical into the seed zone without causing waterlogging.
  • Environmental Control: Place the pots in a growth chamber or greenhouse with controlled temperature and moisture conditions favorable for both the pathogen and the crop.
  • Data Collection: Regularly assess the experiment by recording:
    • Disease Severity: Using a standardized rating scale.
    • Emergence Rate: Percentage of seeds that germinate and emerge.
    • Plant Biomass: Fresh or dry weight of seedlings at the end of the trial.

Critical Safety and Regulatory Notes

  • Regulatory Status: this compound is not approved under EC Regulation 1107/2009 and is considered an obsolete pesticide [1]. All research involving this chemical must be conducted under appropriate biosafety and chemical hygiene protocols.
  • Personal Protective Equipment (PPE): Given that this compound is a skin and eye irritant [1], researchers must wear appropriate PPE, including gloves, lab coat, safety goggles, and a respirator when handling the concentrate or preparing formulations.
  • Environmental Consideration: this compound is persistent in soil (DT₅₀ of 130 days) [1]. All experimental waste, including treated soil and plant material, must be disposed of as hazardous chemical waste in accordance with institutional and governmental regulations.

Research on Modern Alternatives

Current agricultural research is focused on developing sustainable pest management strategies that reduce reliance on chemical fungicides. A prominent area of study is the combination of Biocontrol Agents (BCAs) with reduced doses of fungicides, a practice known as Integrated Pest Management (IPM) [3].

  • Combining BCAs and Fungicides: This approach aims to enhance disease control efficacy, reduce fungicide residues, and lower the risk of resistance development in pathogen populations [3].
  • Compatibility Testing: A key research protocol involves testing the inherent compatibility of BCAs (like Trichoderma spp. or Bacillus spp.) with fungicides in vitro before developing combined application strategies [3].

References

Comprehensive Application Notes and Protocols: Single-Zoospore Culture Isolation with Chloroneb Exposure for Fungicide Resistance Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

Single-zoospore isolation represents a fundamental technique in fungal genetics and plant pathology research, enabling the establishment of genetically pure cultures for investigating phenotypic variation, inheritance patterns, and fungicide resistance mechanisms. The oomycete pathogen Phytophthora cinnamomi has served as a model organism for developing these techniques, particularly in studies examining colony morphology shifts and fungicide sensitivity changes following exposure to selected chemical agents. Chloroneb (Terraneb SP, 65% active), a fungicide commonly used in oomycete research, has demonstrated remarkable utility in selecting for resistant mutants while simultaneously inducing morphological variations that remain stable through successive asexual generations [1].

The principle underlying this methodology involves exposing wild-type isolates to sublethal or inhibitory concentrations of this compound, which promotes the development of fast-growing sectors that can be isolated and purified through single-zoospore culture. Zoospores, being typically uninucleate cells (89-99% in P. cinnamomi), provide an excellent system for genetic studies as they represent genetically discrete units [1]. This protocol capitalizes on the natural zoospore production capacity of oomycetes while incorporating selective pressure to isolate and characterize mutants with altered phenotypes. The resulting cultures can exhibit either stable or unstable inheritance of resistance traits, providing insights into the genetic plasticity of these important plant pathogens [1].

Materials and Reagents

Biological Materials
  • Wild-type isolates of Phytophthora cinnamomi or related species (homothallic isolate P630 has been successfully used in prior studies) [1]
  • Maintain stock cultures on V-8 agar slants at 15-18°C with periodic transfer every 3-4 months
Media and Solutions

Table 1: Culture Media Formulations

Medium Type Composition Preparation Notes Application
V-8 Agar 10% V-8 juice, 0.02% CaCO3, 2% Bacto agar Clarify V-8 juice by centrifugation; add CaCO3 before autoclaving General culture maintenance
Selective Isolation Medium 0.1% clarified V-8 agar, 100 µg/ml ampicillin, 50 µg/ml nystatin, 10 µg/ml pentachloronitrobenzene Add antibiotics after autoclaving when temperature reaches ~50°C Single-zoospore isolation
This compound Amendment V-8 agar with 100-200 µg/ml this compound (Terraneb SP, 65% active) Add fungicide to hot agar immediately after autoclaving Mutant selection and resistance verification
Zoospore Production Broth 10% clarified V-8 broth in distilled water Clarify V-8 juice with CaCO3 by centrifugation at 270 g for 10 min before dilution Zoospore induction
Equipment and Supplies
  • Standard microbiological equipment: Petri dishes (90-100 mm), inoculation loops, sterile culture blocks (2×2 mm approximately)
  • Incubator with temperature control (24°C) and dark conditions
  • Laminar flow cabinet for sterile transfers
  • Centrifuge with swing-bucket rotor for V-8 juice clarification
  • Fluorescence microscope with acridine orange capability (Zeiss or equivalent)
  • Water bath for temperature control of media
  • Cool white fluorescent light source (2,000 lux) for zoospore induction

Protocol: Single-Zoospore Isolation

Zoospore Production and Induction
  • Prepare mycelial mats: Cut approximately 2 mm mycelial blocks from the advancing margin of 3-day-old cultures grown on V-8 agar [1].

  • Pre-conditioning phase: Place mycelial blocks in 15 mL of 10% clarified V-8 broth in Petri plates and incubate at 24°C in darkness for 2-3 days to allow mycelial growth [1].

  • Induction sequence:

    • Drain the V-8 broth carefully without disturbing the mycelial mats
    • Resuspend mycelial mats in 15 mL of sterile tap water amended with 0.2 mL sterile soil extract
    • Prepare soil extract by mixing 300 g garden soil with 300 mL tap water, sediment for 30 min, filter through Whatman No. 1 filter paper, and sterilize by passage through 0.22 µm Millipore filter [1]
    • Incubate at 24°C in darkness overnight
    • Drain the soil extract and add 15 mL of sterile tap water
    • Expose to cool white fluorescent light (2,000 lux) at 24°C
  • Zoospore release: Within 8 hours, sporangia will produce and release zoospores into the suspension [1].

Single-Zoospore Isolation Technique
  • Traditional isolation method [1]:

    • Spread approximately 0.2 mL of zoospore suspension (containing 200-400 zoospores) on selective isolation medium in Petri plates
    • Incubate at 24°C for 24-48 hours
    • Identify individual germinating spores under dissection microscope
    • Transfer colonies originating from single zoospores to fresh V-8 agar plates
  • Advanced micro-isolation technique [2]:

    • Prepare water agar plates with 50-100 marked circles (1-2 mm diameter) on the bottom
    • Apply 0.1 µL droplets of zoospore suspension (adjusted to ~10 spores/µL) above each circle
    • Incubate at 24°C for 12-24 hours until spores germinate with unbranched germ tubes
    • Identify circles containing exactly one germinating spore (approximately 50% of circles at optimal concentration)
    • Transfer single germinating spores individually to fresh medium
    • This method reduces isolation time by 50% (approximately 60 minutes for 50 isolates compared to 120 minutes with traditional method) [2]

Table 2: Comparison of Single-Zoospore Isolation Methods

Parameter Traditional Method Advanced Micro-isolation
Time for 50 isolates ~120 minutes ~60 minutes
Incubation period 24-48 hours 12-24 hours
Optimal spore concentration 1,000-2,000 spores/mL ~10 spores/µL
Single-spore efficiency Variable, requires searching >50% of droplets contain single spore
Germ tube observation Less optimized Enhanced visibility of unbranched germ tubes

Protocol: this compound Exposure and Mutant Selection

Sector Induction and Mutant Selection
  • Initial exposure: Place four culture blocks (approximately 2×2×2 mm) from wild-type isolates on V-8 agar amended with 100 µg/mL this compound in Petri plates [1].

  • Incubation conditions: Seal plates with Parafilm and incubate at 24°C in darkness. Observe every 2-3 days for sector development [1].

  • Sector isolation: Within 3 weeks, fast-growing sectors will appear. Transfer these sectors to V-8 agar amended with 200 µg/mL this compound for resistance confirmation [1].

  • Culture purification: After 3-5 days growth on selective medium, transfer resistant mutants to this compound-free medium and culture for 3 days before zoospore production [1].

Resistance Determination and Phenotypic Characterization
  • Resistance verification:

    • Place culture blocks (approx. 2 mm) from putative mutants on both V-8 agar and V-8 agar amended with 100 µg/mL this compound
    • Incubate at 24°C in darkness for 3 days
    • Classify as sensitive (no growth on this compound medium) or resistant (normal growth on this compound medium) [1]
  • Colony morphology assessment:

    • Place mycelial blocks equidistant from the edge of V-8 agar plates without this compound (6 blocks per plate)
    • Incubate at 24°C for 3 days
    • Classify colony morphology as:
      • F type: Flat, smooth colonies without conspicuous aerial growth
      • C type: Cottony colonies with abundant aerial growth [1]

The following diagram illustrates the complete experimental workflow for mutant selection and characterization:

G Start Wild-type Isolate A This compound Exposure (100 µg/mL) Start->A B Sector Isolation A->B C Resistance Verification (200 µg/mL) B->C D Single-Zoospore Isolation C->D E Phenotypic Characterization D->E F1 Flat (F) Type Resistant (R) E->F1 F2 Flat (F) Type Sensitive (S) E->F2 F3 Cottony (C) Type Resistant (R) E->F3

Data Analysis and Interpretation

Phenotypic Segregation Analysis

Following single-zoospore isolation from this compound-resistant mutants, researchers should expect to observe segregation patterns that provide insights into genetic stability. In the case of P. cinnamomi isolate P630-1, the following segregation pattern was observed [1]:

  • First zoospore generation: Among 90 zoospore cultures derived from a resistant mutant:

    • 46.7% were F type and sensitive to this compound (revertants)
    • 46.7% were F type and resistant to this compound
    • 2.2% were C type and resistant to this compound
    • 4.4% exhibited other combinations
  • Second zoospore generation:

    • C type resistant isolates were unstable, with 23 of 30 (76.7%) retaining C type resistance, while 7 (23.3%) reverted to F type sensitive
    • F type sensitive revertants were stable, with all zoospore cultures maintaining parental characteristics [1]
Nuclear Staining and Ploidy Assessment
  • Zoospore staining procedure:

    • Prepare staining solution: 25 µg/mL acridine orange in 1% veronal acetate solution (adjust to pH 8.6 for improved effectiveness)
    • Mix one drop of zoospore suspension with one drop of acridine orange solution on glass slide
    • Dry with hair dryer, then add another drop of stain and cover with cover slip
    • Seal with fingernail varnish and examine immediately with fluorescence microscope
    • Nuclei appear as bright green spherical, elliptical or irregular particles against faint green background [1]
  • Nuclear characteristics: The majority of zoospores (89-99%) in both C and F type cultures are uninucleate, supporting their utility in genetic studies [1].

Table 3: Phenotypic Segregation in Successive Zoospore Generations

Generation Parental Phenotype Progeny Phenotypes Percentage Stability Assessment
First zoospore F type resistant F type resistant 46.7% Unstable
F type sensitive 46.7% Stable
C type resistant 2.2% Unstable
Second zoospore C type resistant C type resistant 76.7% Unstable
F type sensitive 23.3% Stable
Second zoospore F type sensitive F type sensitive 100% Stable

Applications and Troubleshooting

Research Applications

The combined methodology of single-zoospore isolation with this compound exposure enables diverse research applications:

  • Fungicide resistance monitoring: Track the development and stability of resistance traits in field populations [1]
  • Genetic studies: Investigate parasexual cycles and nuclear transfer in oomycetes [3]
  • Colony morphology research: Examine the relationship between morphological changes and pathogenicity factors
  • Ecological stoichiometry: Evaluate how nutrient ratios affect pathogen sensitivity to fungicides [4]
  • Cell signaling studies: Investigate calcium signaling pathways in zoospore behavior [5]
Troubleshooting Guide

Table 4: Troubleshooting Common Issues

Problem Potential Causes Solutions
No sector formation This compound concentration too high Test range 50-150 µg/mL
Incubation period insufficient Extend to 3-4 weeks
Poor zoospore production Inadequate pre-conditioning Extend V-8 broth incubation to 3 days
Suboptimal induction conditions Ensure proper soil extract and light exposure
Low single-spore efficiency Spore concentration too high Adjust to ~10 spores/µL for micro-method
Insufficient germ tube development Extend incubation to 24 hours
Unstable phenotypes Genetic instability of original mutant Conduct successive zoospore generations
Mixed nuclear populations Perform additional rounds of single-spore isolation

Conclusion

The integrated protocols for single-zoospore isolation and this compound exposure provide a robust methodology for investigating phenotypic variation and fungicide resistance in oomycete pathogens. The key advantages of this system include the ability to generate genetically pure cultures through single-zoospore isolation, the rapid selection of mutants with altered phenotypes using this compound, and the opportunity to study segregation patterns through successive asexual generations. Researchers should pay particular attention to the stability of both resistance traits and colony morphology, as these characteristics may continue to segregate even after multiple rounds of single-spore isolation. These techniques continue to provide valuable insights into the genetic plasticity of economically important plant pathogens and their responses to chemical selection pressures.

References

determining Chloroneb resistance in Phytophthora species

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a fungicide with protective and systemic activity. Its primary mechanism of action involves causing lysis of the inner mitochondrial membrane in specific fungi and attacking the nuclear membrane at higher doses [1]. Its historical use makes it a relevant compound for studying baseline fungicide resistance in oomycetes.

The genus Phytophthora contains numerous destructive plant pathogenic species. Managing them often relies on fungicides, but resistance is a growing, global problem [2]. While modern research focuses on other chemistries, understanding past resistance to fungicides like this compound informs broader resistance mechanisms such as target-site mutations, efflux pump overexpression, and metabolic detoxification [2].

Summary of Key Quantitative Data

The table below summarizes critical parameters from a foundational study on this compound resistance in P. cinnamomi [3].

Parameter Specification / Concentration Purpose / Outcome
Fungicide This compound (e.g., Terraneb SP, 65% active ingredient) Selective agent for resistance screening [3]
Induction Medium V-8 agar amended with 100 µg/mL this compound Primary medium to induce resistant sector formation [3]
Confirmation Medium V-8 agar amended with 200 µg/mL this compound Confirm and validate resistance of isolated sectors [3]
Incubation Conditions 24°C in darkness for ~3 weeks Optimal conditions for growth and sector development [3]
Resistance Phenotype Normal growth on 100 µg/mL this compound within 3 days Definition of a resistant (R) isolate [3]
Sensitivity Phenotype No growth on 100 µg/mL this compound within 3 days Definition of a sensitive (S) isolate [3]

Detailed Experimental Protocols

Here is a detailed methodology for inducing, isolating, and characterizing this compound-resistant mutants in Phytophthora, adapted from Zheng and Ko (1997) [3].

Induction of Resistant Sectors
  • Culture Preparation: Start with a homothallic isolate of a Phytophthora species (e.g., P. cinnamomi). From a fresh, actively growing culture on V-8 agar, cut mycelial blocks (approximately 2x2x2 mm).
  • Selective Plating: Place 4 culture blocks equidistantly on a Petri plate containing V-8 juice agar amended with 100 µg/mL this compound. The fungicide must be added to the medium after autoclaving to prevent thermal degradation.
  • Incubation and Observation: Seal plates with Parafilm and incubate at 24°C in complete darkness. Observe plates every 2-3 days for up to 3 weeks for the emergence of fast-growing, resistant sectors from the inhibited parent mycelium.
Isolation and Purification of Mutants
  • Primary Transfer: Once a fast-growing sector appears, carefully transfer its hyphal tips to a fresh V-8 agar plate amended with a higher concentration of 200 µg/mL this compound.
  • Culture Establishment: After 3-5 days of growth on the high-concentration medium, transfer the resistant culture to a This compound-free V-8 agar medium and culture for 3 days before further use. This ensures a healthy, uncontaminated culture for subsequent steps.
Genetic Stability Analysis via Single-Zoospore Isolation
  • Zoospore Production:
    • Place mycelial blocks from a 3-day-old culture into a Petri plate with 15 mL of 10% clarified V-8 broth.
    • Incubate for 2-3 days at 24°C in darkness until mycelial mats form.
    • Drain the broth and replace with 15 mL of sterile tap water amended with 0.2 mL sterile soil extract to induce sporulation.
    • Incubate overnight in darkness.
    • Drain the soil extract solution, add 15 mL of fresh sterile tap water, and expose the plates to cool white fluorescent light (≈2,000 lux) at 24°C.
    • Zoospores will be released from sporangia within 8 hours.
  • Single-Zoospore Culture:
    • Spread approximately 0.2 mL of the zoospore suspension (containing 200-400 zoospores) onto a selective plate containing 0.1% clarified V-8 agar amended with antibiotics (e.g., 100 µg/mL ampicillin, 50 µg/mL nystatin, 10 µg/mL pentachloronitrobenzene) to prevent bacterial and fungal contamination.
    • After 24-48 hours of incubation at 24°C, individual germinated zoospores will form colonies. Transfer these colonies individually to fresh V-8 agar plates to establish single-zoospore cultures.
Phenotypic Characterization
  • Determining Fungicide Sensitivity:
    • Inoculate culture blocks (≈2 mm) from each single-zoospore culture onto two plates: (1) plain V-8 agar (control), and (2) V-8 agar amended with 100 µg/mL this compound.
    • Incubate at 24°C in darkness for 3 days.
    • Score Resistance: Cultures that grow normally on the fungicide medium are resistant (R), while those showing no growth are sensitive (S) [3].
  • Determining Colony Morphology:
    • Inoculate mycelial blocks from each culture onto this compound-free V-8 agar and incubate for 3 days at 24°C.
    • Score Morphology:
      • F-type: Flat, smooth colonies without conspicuous aerial growth.
      • C-type: Cottony colonies with abundant aerial mycelium [3].

The following workflow diagram illustrates the key steps in this protocol:

Research Applications and Notes

  • Studying Resistance Evolution: This protocol is valuable for investigating the genetic instability and continuous variation often observed in Phytophthora. The original study found that resistant mutants (both C and F types) were unstable and continued to segregate for colony type and fungicide sensitivity over successive asexual (zoospore) generations [3].
  • Nuclear Staining: To study nuclear behavior, zoospores can be stained with acridine orange (25 µg/mL) in 1% veronal acetate solution at pH 8.6 and examined with a fluorescence microscope. The majority of zoospores in both C and F types were found to be uninucleate [3].
  • Modern Context: this compound is less critical for modern Phytophthora control, but the principles of resistance selection and characterization remain relevant. Current research emphasizes resistance to fungicides like metalaxyl/mefenoxam, with recommendations focusing on integrated management using partial host resistance and chemical seed treatments [4] [5].

Important Limitations

The primary protocol is derived from a 1997 publication [3], and its effectiveness across a wider range of Phytophthora species has not been extensively validated in recent literature. Furthermore, this compound is not a front-line fungicide for Phytophthora management today. Researchers should consider this a foundational method and adapt concentrations and conditions for their specific species and research goals, integrating it with modern molecular techniques for a complete resistance profile.

References

Chloroneb application on commercial turf and ornamentals

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb Application Profile

The table below summarizes key data on this compound's properties and historical uses, synthesized from the available literature.

Aspect Details
Chemical Name 1,4-dichloro-2,5-dimethoxybenzene [1]
Pesticide Type Fungicide [1]
Historical Status Obsolete seed treatment; Not approved under current EU regulations [1]
Mode of Action Systemic, absorbed via roots; Lipid peroxidation inhibitor; FRAC Code 14 [1] [2]
Example Target Pests Snow mold, Blights, Brown patch, Damping-off [1]
Example Applications Turf, Ornamentals, Soybeans, Cotton, Beans [1]
Topical Action Contact/Protectant (remains on plant surface) [2]
Solubility in Water 8 mg/L (Low) [1]
Vapour Pressure 400 mPa (Highly volatile) [1]
Soil DT₅₀ 130 days (Persistent) [1]

Experimental Application and Evaluation Protocols

For research purposes, such as studying the evolution of fungicide efficacy or resistance, the following protocols can be referenced.

Protocol 1: Turf Disease Management Trial

This protocol outlines a field-based approach for evaluating fungicide efficacy against turf diseases.

  • 1. Experimental Design

    • Site Selection: Choose a turfgrass area with a known history of the target disease (e.g., brown patch) or establish one through artificial inoculation [2].
    • Layout: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications per treatment to account for field variability.
    • Treatments: Include:
      • Test Product: this compound formulation (e.g., Terraneb SP) [1] [2].
      • Standard Comparison: A registered contact fungicide with a different FRAC code (e.g., Chlorothalonil, FRAC M5) for comparison [2].
      • Induced Control: A tank-mix of this compound with a penetrant systemic fungicide from a different FRAC group to model resistance management [2].
      • Negative Control: An untreated plot.
  • 2. Application Procedures

    • Formulation: this compound was historically available as wettable powders, flowable concentrates, and seed treatments [1].
    • Calibration: Calibrate the sprayer to deliver a volume of 2-4 gallons per 1000 sq. ft. using flat-fan nozzles for uniform coverage, critical for contact fungicides [2].
    • Adjuvants: Based on general practice for contact fungicides, a non-ionic surfactant could be added at 0.25% v/v to improve adhesion and spread on waxy turf foliage [3].
    • Timing & Intervals: Apply preventatively at disease onset. For contact fungicides like this compound, short application intervals of 7 to 14 days are typical due to degradation from UV light, irrigation, and mowing [2].
  • 3. Data Collection and Efficacy Assessment

    • Disease Severity: Rate each plot weekly using a standardized percent area affected scale (e.g., 0-100%).
    • Phytotoxicity: Record any visual damage to the turfgrass (stunting, chlorosis, necrosis) on a 0-9 scale.
    • Turf Quality: Assess overall quality based on color, density, and uniformity on a scale of 1-9 (where 9 is best).
Protocol 2: In-Vitro Fungicide Resistance Screening

This lab-based protocol assesses the potential for resistance development in fungal pathogens.

  • 1. Media Preparation

    • Prepare Potato Dextrose Agar (PDA) media.
    • Amend the media with this compound to create a discriminatory dose. Testing a range of concentrations (e.g., 0, 1, 5, 10, 50 µg a.i./mL) is necessary to establish a baseline EC₅₀ (effective concentration to inhibit 50% of growth) [2].
  • 2. Fungal Isolate Preparation

    • Obtain purified isolates of the target pathogen (e.g., Sclerotinia homoeocarpa for dollar spot).
    • Transfer mycelial plugs from the actively growing margin of a parent colony onto the amended and non-amended (control) plates [2].
  • 3. Incubation and Measurement

    • Incubate plates at the optimum temperature for the pathogen.
    • Measure the radial growth (colony diameter) of the fungus at 24-hour intervals until the control plate is fully colonized.
    • Calculation: Calculate the percent growth inhibition for each concentration compared to the control.

The experimental workflow for these protocols is summarized in the diagram below.

start Start Experiment design Design Trial (RCBD, Replications) start->design app Apply Treatments (Calibrate Sprayer, Use Adjuvants) design->app collect Collect Data (Disease, Phytotoxicity, Quality) app->collect analysis Statistical Analysis collect->analysis report Report Findings analysis->report

Research and Regulatory Considerations

When conducting research with obsolete pesticides, several critical factors must be considered.

  • Resistance Management: this compound belongs to FRAC group 14 (Aromatic Hydrocarbons) [2]. As a single-site mode of action fungicide, it is considered at risk for resistance development [2]. Historical guidelines indicate that to delay resistance, it should be rotated or mixed with fungicides from different FRAC groups (e.g., MBCs, QoIs, or multi-site contact fungicides like Chlorothalonil) and not used exclusively [2].
  • Environmental and Safety Profile: Older studies classify this compound as having low to moderate toxicity to mammals, birds, and fish, but it is a skin and eye irritant [1]. Its environmental profile is marked by high volatility, posing a drift risk, and high persistence in soil (DT₅₀ of 130 days), meaning it can remain in the environment long after application [1].
  • The Shift to Biopesticides: Current scientific literature emphasizes a strong trend towards replacing synthetic pesticides with biopesticides—natural substances derived from plants, bacteria, and fungi [4]. This shift is driven by concerns about the environmental impact and human health effects of conventional pesticides, supporting the need for more sustainable Integrated Pest Management (IPM) strategies [5] [4].

Reference List

  • University of Hertfordshire PPDB: this compound. (2019). Includes data on chemistry, environmental fate, and toxicity. [Link]
  • University of Massachusetts Extension: Characteristics of Turf Fungicides. Provides information on fungicide categories, modes of action, and resistance management. [Link]
  • Beyond Pesticides: New Commercial Pesticide Toxicity Analysis. (2021). Discusses the classification of Highly Hazardous Pesticides (HHPs) and the need for safer alternatives. [Link]
  • PMC: Pesticides vs. Biopesticides: From Pest Management to Toxicity. (2023). A review article comparing the impact of synthetic pesticides and biopesticides. [Link]

References

overcoming reduced Chloroneb efficacy in field conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb: Mechanism of Action & Historical Resistance

The technical data and mechanisms below are based on research available up to the 1980s.

  • Mode of Action: this compound is a systemic fungicide absorbed through the roots. Its primary mode of action is classified as a lipid peroxidation inhibitor (FRAC Code 14) [1]. Studies indicated that it causes lysis of the inner mitochondrial membrane in specific fungi and can attack other cellular membranes at higher doses [2].

  • Documented Resistance: Reduced efficacy or resistance in fungi like Mucor mucedo has been documented. The suspected causes, based on early research, are summarized in the table below.

Resistance Aspect Description & Historical Findings
Target Site Studies suggested that resistance in Mucor mucedo may be linked to changes in the nuclear membrane, making it less susceptible to the fungicide's action [2].
Metabolic Degradation Some soil microorganisms and plant pathogens can convert this compound into other compounds, which may influence its effectiveness and persistence [2].

Alternative Strategies for Disease Control

Since this compound is obsolete, modern research focuses on other solutions. A highly relevant and current strategy is the integration of biological control agents with compatible fungicides.

Integrated Pest Management (IPM) Protocol:

Research on dry beans has shown that combining Trichoderma species (a biological control agent) with the fungicide thiophanate-methyl is highly effective against soil-borne fungi like Fusarium solani and Fusarium oxysporum [3]. This approach can be more effective than using either method alone and reduces the amount of chemical fungicide required.

1. Compatible Components:

  • Biocontrol Agent: Soil application of Trichoderma harzianum, T. viride, or T. virens.
  • Chemical Fungicide: Seed coating with thiophanate-methyl (70% WG) [3].

2. Application Method:

  • Prepare sand-corn medium for mass production of Trichoderma inoculum.
  • Apply the Trichoderma inoculum to the soil at a rate of 1% (w/w).
  • Coat disinfected seeds with thiophanate-methyl at a rate of 1 gram per kilogram of seeds, using a 1% methyl cellulose solution as an adhesive [3].

3. Measured Outcomes: This combined treatment has been shown to:

  • Significantly reduce damping-off and root rot/wilt diseases.
  • Increase plant survival rates.
  • Enhance vegetative growth and yield.
  • Activate the plant's systemic defense enzymes (peroxidase, polyphenoloxidase, chitinase) [3].

The workflow for implementing and testing this integrated strategy is as follows:

Integrated Disease Control Strategy cluster_1 Initial Setup cluster_2 Concurrent Treatments cluster_3 Assessment & Evaluation Start Start: Disease Control Strategy A1 Mass produce Trichoderma spp. on sand-corn medium Start->A1 A2 Prepare bean seeds and fungicide Start->A2 B1 Soil Treatment: Apply Trichoderma inoculum (1% w/w) A1->B1 B2 Seed Treatment: Coat seeds with thiophanate-methyl (1g/kg seeds) A2->B2 C Sow Treated Seeds in Treated Soil B1->C B2->C D1 Monitor Disease Incidence: Pre/Post-emergence damping-off, root rot C->D1 D2 Record Plant Survival and Growth Parameters C->D2 D3 Analyze Defense Enzyme Activation C->D3

FAQs on Overcoming Reduced Fungicide Efficacy

Q: What is the first step if I suspect resistance in my field trial? A: The first step is proper diagnosis. Confirm that the pathogen is the cause of the symptoms and that the loss of efficacy is not due to improper application, environmental conditions, or other abiotic stresses. Historical research on this compound involved studying its effect on fungal ultrastructure (e.g., mitochondrial and nuclear membranes) to confirm its action and identify resistance [2].

Q: Are there modern alternatives to this compound with a similar mode of action? A: this compound belonged to FRAC Group 14 (lipid peroxidation inhibitors). While specific modern alternatives are not listed in the search results, consulting the latest FRAC Code List is the most reliable way to identify fungicides with a similar or different mode of action for resistance management. The general strategy is to use fungicides from different groups in rotation or as mixtures.

Q: How can I design an experiment to test a new control strategy? A: A robust experiment, as shown in the workflow above, should include:

  • Controlled Environment: Start with a greenhouse pot trial [3].
  • Treatments: Include infected controls, biological controls alone, chemical controls alone, and their combination.
  • Replication: Use multiple pots (e.g., 3 per treatment) to ensure statistical significance [3].
  • Data Collection: Track disease incidence at different growth stages and measure final plant health and yield [3].

Conclusion and Forward-Looking Path

I hope this technical support information, which bridges historical data on this compound with a modern, integrated control strategy, is helpful for your research.

References

optimizing Chloroneb application timing for maximum effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb Overview and Regulatory Status

This compound is a systemic fungicide that was historically used as a seed treatment to control diseases like snow mold, blights, and damping-off in crops such as turf, soybeans, and cotton [1]. Its primary mode of action is as a lipid peroxidation inhibitor, and it is absorbed by plant roots [1].

Regulatory Note: According to the Pesticide Properties Database (PPDB), this compound is not approved under EC Regulation 1107/2009 and is considered obsolete [1]. Any experimental use should comply with local regulations for obsolete pesticides.

Key Chemical and Physical Properties of this compound

The following table summarizes the fundamental characteristics of this compound as reported in scientific databases [1].

Property Value / Description
IUPAC Name 1,4-dichloro-2,5-dimethoxybenzene [1]
CAS Registry Number 2675-77-6 [1] [2]
Molecular Formula C₈H₈Cl₂O₂ [1] [2]
Molecular Weight 207.05 g/mol [1] [2]
Water Solubility (at 20°C, pH 7) 8 mg/L (Low) [1]
Log P (Octanol-water) 3.58 (High) [1]
Vapour Pressure (at 20°C) 400 mPa (Highly volatile) [1]
Soil DT₅₀ (typical) 130 days (Persistent) [1]

Analytical Methods for Detection and Quantification

While this compound itself is obsolete, it can be included in multi-residue screening methods. The following workflow visualizes a general procedure for determining pesticide residues in complex plant matrices, which is applicable to this compound [3].

G Start Start: Sample Collection (e.g., plant material) A Extraction Solvent: Acetonitrile Start->A  Homogenize B Purification Sin-QuEChERS Nano Column A->B  Centrifuge C Instrumental Analysis GC-MS/MS or GC-Orbitrap-MS B->C  Inject supernatant D Data Analysis Identification & Quantification C->D End Result: Pesticide Residue Data D->End

Detailed Protocol [3]:

  • Sample Preparation: Homogenize 2 g of sample powder.
  • Extraction: Add 10 mL of water for re-dissolution, vortex, then add 10 mL of acetonitrile and vortex again. Add a salt mixture (e.g., 6 g MgSO₄ + 1.5 g sodium acetate), vortex, place in an ice water bath for 10 minutes, and centrifuge.
  • Purification: Transfer the supernatant to a Sin-QuEChERS Nano column. This column contains a combination of materials (e.g., MgSO₄, PSA, C18, and multi-walled carbon nanotubes) to remove interfering matrix components. Vortex and centrifuge.
  • Instrumental Analysis: Analyze the purified extract using GC-MS/MS or high-resolution GC-Orbitrap-MS.
  • Identification & Quantification: this compound can be identified by its retention time and mass spectrum. The method can achieve low detection limits (e.g., 1.0–10.0 μg·kg⁻¹) [3]. An analysis of over 200 pesticides on an Rxi-5ms column by GC-MS/MS shows that this compound has a retention time (tR) of approximately 10.10 minutes [4].

Frequently Asked Questions (FAQs)

Q1: What are the major environmental fate concerns with this compound? Based on its physicochemical properties, this compound presents two main concerns [1]:

  • Persistence: With a typical soil DT₅₀ of 130 days, it degrades slowly.
  • Volatility: Its high vapour pressure means it can be prone to drift after application.

Q2: My sample is a complex herbal material. Can I still analyze it for this compound? Yes. The QuEChERS method has been successfully adapted for complex matrices like chrysanthemum flowers [3]. The key is using an effective purification step, such as a column that includes multi-walled carbon nanotubes (MWCNTs), to clean up the sample extract and reduce matrix interference.

Q3: Why is optimizing the sample preparation workflow so critical? A well-optimized workflow ensures:

  • Accuracy: Effective purification reduces matrix effects that can skew results.
  • Sensitivity: Proper extraction and clean-up allow for the detection of trace residues.
  • Efficiency: High-throughput methods enable the processing of many samples, which is essential for monitoring programs.

References

addressing Chloroneb environmental persistence concerns

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb Properties and Environmental Fate

The table below summarizes key environmental fate properties of this compound crucial for assessing its persistence [1].

Property Value Significance/Implication
Soil DT₅₀ (typical) 130 days Persistent in soil systems; long-term presence in experimental soil beds.
Water Solubility 8 mg/L at 20°C Low aqueous solubility; limited leaching into groundwater.
Octanol-Water Partition Coefficient (Log P) 3.58 High; indicates potential to bioaccumulate in fatty tissues.
Vapour Pressure 400 mPa at 20°C Highly volatile; prone to drift during open-air application or if spilled.
GHS Hazard Statements H410 "Very toxic to aquatic life with long-lasting effects" [2].

Handling and Safety FAQs

  • Q1: What are the primary personal safety hazards when handling this compound? this compound is classified for Acute Toxicity (Oral Category 4), meaning it is harmful if swallowed [2]. It is also a recognized skin and eye irritant [1]. Always consult the specific Safety Data Sheet (SDS) for the product in your possession.

  • Q2: What are the critical environmental concerns and how can I mitigate them? The highest concern is its extreme and long-lasting toxicity to aquatic life [2]. Key mitigation steps include:

    • Containment: Conduct experiments in contained areas away from drains. Use trays to contain spills.
    • Spill Management: Absorb spills immediately with a suitable material like diatomite. Collect all contaminated material for proper disposal [2].
    • Waste Disposal: Dispose of all this compound waste, including contaminated solvents and absorbents, as hazardous waste at an approved facility [2].
  • Q3: How should I store this compound in the laboratory? Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. It is recommended to store the powder at -20°C [2]. Ensure the container is clearly labeled with the product name and all hazard warnings.

Experimental Workflow: Handling and Spill Response

The following diagram outlines the key procedures for safe handling and emergency response during experiments involving this compound.

start Start this compound Experiment storage Retrieve from Cool, Ventilated Storage start->storage ppe Don PPE: Safety Goggles, Gloves, Impervious Clothing, Respirator storage->ppe control Perform Experiment in Contained Area with Ventilation ppe->control waste Collect All Waste for Approved Disposal control->waste spill Spill Occurs control->spill cleanup Decontaminate Surfaces with Alcohol waste->cleanup evacuate Evacuate Non-Essential Personnel spill->evacuate absorb Absorb Spill with Diatomite/Universal Binder evacuate->absorb collect Collect Spillage into Sealed Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose

Experimental Design Considerations

  • Accounting for Volatility: Due to its high vapour pressure, experiments in open systems (e.g., petri dishes, open pots) will experience significant loss of this compound, affecting dosage accuracy. Use sealed or controlled-atmosphere systems where possible [1].
  • Accounting for Soil Persistence: The 130-day soil half-life means this compound will remain active in soil for multiple growing seasons. Plan experiments and post-experiment soil management accordingly to prevent unintended exposure or cross-contamination [1].
  • Analytical Method Development: Its low water solubility and high log P value mean extraction and analysis typically require organic solvents. Method development should prioritize solvents like dichloromethane, acetone, or xylene, in which this compound has high solubility [1].

Regulatory Status Note

This compound is not approved for use according to EC Regulation 1107/2009 [1]. Furthermore, new European Union regulations have introduced hazard classes for PBT (Persistent, Bioaccumulative, Toxic) and vPvB (very Persistent, very Bioaccumulative) substances [3]. While the mandatory classification period is transitional, this compound's properties suggest it could fall under these stricter future classifications, impacting its use in research [3].

References

improving Chloroneb uptake and systemic movement

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Chloroneb

Based on the search results, here is a summary of the basic information available for this compound:

Attribute Description
Chemical Class Aromatic hydrocarbon fungicide [1].
Primary Uses Seed treatment for beans, soybeans, and cotton; soil fungicide for turf and ornamentals [1]. Sometimes applied as a seed overcoat [1].
Key Property Does not leach from the soil [1].
Mode of Action Information on specific molecular targets not available in search results.

Suggested Research Avenues

Since direct experimental data is unavailable, you could focus your research on the following areas, which are common for investigating and improving the performance of soil-applied fungicides:

  • Review Existing Literature: Perform a targeted search on scientific databases like PubMed, Google Scholar, and specialized agricultural science journals using keywords such as "this compound formulation," "this compound adjuvant," "soil mobility of fungicides," and "systemic movement of pesticides."
  • Explore Adjuvant Technology: Investigate the use of surfactants, penetrants, and other adjuvants that can alter the physical properties of the spray solution or the plant surface to enhance absorption.
  • Investigate Formulation Science: Research advanced formulation types, such as microencapsulation or nano-formulations, which can be designed to improve the uptake and stability of active ingredients.
  • Develop Bioassays: Establish reliable plant or soil bioassays against target pathogens (e.g., Pythium or Rhizoctonia) to quantitatively measure the efficacy of different application methods and formulations [1].

Technical Support Framework

To structure your technical support center, you can create FAQ entries and guides that address these hypothetical, yet common, experimental challenges:

  • FAQ Example 1: "Why is my this compound soil treatment not providing effective control against damping-off?"
    • Potential Answer: This could be due to poor distribution in the soil or binding to organic matter. Investigate the use of different application methods, such as drenching versus incorporation, and consider compatibility with soil amendments.
  • FAQ Example 2: "How can I enhance the limited systemic movement of this compound in my test plants?"
    • Potential Answer: As a baseline non-systemic fungicide, focus research on formulation technologies. Development of a prototype systemic formulation could be a key innovation area.

Experimental Workflow Diagram

The following Graphviz diagram outlines a proposed high-level workflow for a research project aimed at improving this compound's efficacy, which you can adapt and expand upon.

Chloroneb_Research_Workflow Start Define Research Goal LitReview Literature & Patent Review Start->LitReview Formulate Develop New Formulations LitReview->Formulate LabTest In-vitro Lab Bioassays Formulate->LabTest Test efficacy Greenhouse Greenhouse Trials LabTest->Greenhouse Apply promising formulations FieldTrial Field-Scale Validation Greenhouse->FieldTrial Scale up successful treatments Result Analyze Data & Optimize FieldTrial->Result Result->Formulate Refine formulations

References

Technical Background: Pesticide Degradation & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the general principles of how pesticides break down and how to analyze them in complex matrices like soil is crucial for troubleshooting experiments. The table below summarizes key mechanisms and factors.

Aspect Chlorine Dioxide (ClO₂) Oxidation Ozone (O₃) Oxidation
Primary Mechanism Electron transfer; reacts with high electron-density functional groups [1] Electrophilic reaction; can also generate hydroxyl radicals (·OH) at high pH [1]
Reaction Kinetics Second-order kinetic model [1] Pseudo-first-order kinetic model [1]
Key Influencing Factors pH, temperature, reaction time [1] pH (radical formation), temperature, reaction time [1]
Degradation Pathway Example Oxidation of sulfide ethers to sulfoxides and sulfones [1] Oxygen insertion into double bonds, formation of hydroxyl structures [1]

Analytical Methodologies for Complex Matrices

Accurately measuring pesticide residues in challenging samples like soil or oil is a common experimental hurdle. The following table compares two advanced sample preparation techniques.

Method Principle Key Advantages Key Limitations
SPME-MMIPF (Solid Phase Microextraction-Monolithic Molecularly Imprinted Polymer Fiber) A highly selective fiber extracts target analytes based on custom-made molecular "traps" [2]. High selectivity, minimal solvent use, better detection limits (e.g., 0.300–0.335 µg kg⁻¹), good for complex matrices [2]. Requires synthesis and optimization of the polymer fiber; may have a limited spectrum if the "template" is too specific [2].
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) A multi-step process involving solvent extraction and clean-up with dispersive sorbents [2]. Broad-spectrum multi-residue analysis, globally accepted and standardized [2]. Less selective, leading to more matrix interference; multi-step and can be time-consuming [2].

Frequently Asked Questions & Troubleshooting

Here are some common experimental issues framed as FAQs, with guidance based on the search results.

FAQ 1: My pesticide recovery rates from soil/oil samples are low and inconsistent. How can I improve this?

  • Problem: This often indicates issues with sample preparation, matrix interference, or analyte loss.
  • Solution:
    • Consider a More Selective Method: If you are using a non-selective method like QuEChERS, switching to a technique like SPME-MMIPF can significantly improve recovery and reduce interference, as it is designed to selectively bind to your target analytes [2].
    • Optimize Extraction Parameters: For any method, ensure you have optimized key parameters. Research indicates that for SPME, factors like extraction time (e.g., 30 min), desorption time (e.g., 20 min), and stirring speed (e.g., 600 rpm) are critical for efficiency [2].

FAQ 2: The degradation rate of the pesticide in my soil columns is slower than expected. What factors should I investigate?

  • Problem: The degradation kinetics are influenced by the chemical nature of the pesticide and the soil environment.
  • Solution:
    • Verify the Degradation Mechanism: Identify if the degradation is abiotic (chemical) or biotic (microbial). For chemical oxidants, confirm that factors like pH and temperature are optimized, as they dramatically impact reaction rates [1].
    • Assess Soil Microbiology: For biological degradation, the establishment and health of microbial antagonists are crucial. Research into biological controls shows that the introduced microorganisms must readily establish and maintain an effective population level in the specific soil environment to be successful [3].

FAQ 3: How can I identify the by-products formed during pesticide degradation?

  • Problem: Unknown degradation pathways can lead to toxic by-products.
  • Solution: The degradation pathways for oxidizers like ozone and chlorine dioxide often follow patterns, such as the oxidation of specific functional groups (e.g., sulfide ethers, double bonds). Using analytical techniques like GC-MS or LC-MS in tandem with these known pathway patterns allows you to identify by-products by looking for characteristic structural changes [1].

Experimental Workflow for Degradation Studies

The diagram below outlines a logical workflow for designing and troubleshooting a pesticide degradation study, incorporating the key principles discussed.

G Pesticide Degradation Study Workflow Start Define Experimental Goal: Study Chloroneb Degradation Step1 Select Primary Process Start->Step1 Step1a Chemical Oxidation Step1->Step1a Step1b Biological Degradation Step1->Step1b Step2 Optimize Key Parameters Step1a->Step2 Step1b->Step2 Step2a For Oxidation: - pH - Temperature - Oxidant Conc. Step2->Step2a Step2b For Biological: - Microbial Population - Soil Temp./Moisture - Nutrient Availability Step2->Step2b Step3 Sample Preparation & Extraction Step2a->Step3 Step2b->Step3 Step3a Select Method: - SPME-MMIPF (Selective) - QuEChERS (Broad) Step3->Step3a Step4 Analysis & Identification Step3a->Step4 Step4a Techniques: - GC-MS / LC-MS - Kinetics Fitting - By-product ID Step4->Step4a End Interpret Results & Troubleshoot Step4a->End

Finding Information on this compound

The most significant challenge is the lack of this compound-specific data in the search results. To proceed, I suggest you:

  • Use specialized scientific databases like Scopus, Web of Science, or American Chemical Society (ACS) Publications to search for "this compound degradation pathway," "this compound kinetics," and "this compound soil metabolites."
  • Consult patent literature through platforms like Google Patents, as they can contain detailed synthetic and degradation information.

I hope this structured approach provides a solid foundation for your technical support center. Once you locate specific data on this compound using the strategies above, you can easily slot it into these templates and workflows.

References

mitigating Chloroneb ecological risks in sensitive areas

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Ecological Risk Assessment

For a chemical like Chloroneb, a systematic risk assessment is crucial. The following table summarizes the key phases of this process as guided by the U.S. Environmental Protection Agency (EPA) [1] [2].

Phase Description Key Considerations
1. Planning & Problem Formulation Define assessment scope, goals, and identify sensitive areas/ecological entities to protect [1]. Define assessment scope and goals; identify sensitive ecological entities (e.g., endangered species, critical habitats, water bodies) [1].
2. Hazard Identification Identify potential adverse effects of this compound on non-target organisms and ecosystems. Gather data on toxicity to birds, aquatic life, soil organisms, and plants; understand its environmental fate (persistence, degradation) [1].
3. Exposure Assessment Estimate the extent to which ecological receptors may be exposed to this compound. Consider application methods, rates, and environmental pathways (runoff, leaching); model concentrations in soil and water [1].
4. Risk Characterization Integrate hazard and exposure data to quantify and describe the likelihood of adverse ecological effects [1]. Calculate risk quotients; describe uncertainty and potential effects in sensitive areas [1].

Potential Risk Mitigation Strategies

While not specific to this compound, the following strategies are general principles for reducing pesticide risks in sensitive zones:

  • Use of Biological Alternatives: Consider integrating biological controls. Certain bacterial strains, like Bacillus amyloliquefaciens RTI301, have demonstrated plant growth-promoting and disease-suppressing properties [3]. Using such microorganisms can be part of an Integrated Pest Management (IPM) strategy to reduce reliance on chemical fungicides.
  • Employ Phytoremediation Techniques: For areas already contaminated, phytoremediation (using plants to stabilize or extract contaminants) is a promising technology. Research focuses on using plants to absorb, degrade, or contain pollutants, which can be particularly useful for managing persistent chemicals in the environment [4].
  • Follow Regulatory Guidance: Adhere to frameworks that help identify pesticides with common mechanisms of toxicity and guide cumulative risk assessments to ensure that combined effects of multiple chemicals are considered [1].

The diagram below illustrates the logical workflow for conducting a risk assessment and selecting appropriate mitigation actions based on the findings.

Start Start: Assess this compound Ecological Risk Phase1 Problem Formulation (Define Scope & Goals) Start->Phase1 Phase2 Hazard Identification (Gather Toxicity Data) Phase1->Phase2 Phase3 Exposure Assessment (Model Environmental Pathways) Phase2->Phase3 Phase4 Risk Characterization (Quantify Potential Effects) Phase3->Phase4 Decision Risk Acceptable? Phase4->Decision Monitor Monitor & Review Effectiveness Decision->Monitor No End Risk Managed Decision->End Yes Mitigation1 Explore Biological Alternatives Mitigation2 Implement Phytoremediation Mitigation1->Mitigation2 Mitigation3 Apply Regulatory & Management Controls Mitigation2->Mitigation3 Mitigation3->Phase1 Monitor->Mitigation1

References

handling and storage guidelines for Chloroneb products

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb: Chemical Identity and Properties

Q1: What is this compound and what are its key identifiers? this compound is a synthetic substituted benzene compound that was historically used as a fungicide seed treatment. Its chemical identity is summarized in the table below [1] [2]:

Property Description
IUPAC Name 1,4-dichloro-2,5-dimethoxybenzene [2]
Chemical Formula C₈H₈Cl₂O₂ [1] [2]
CAS Registry Number 2675-77-6 [1] [3]
Molecular Weight 207.05 - 207.1 g/mol [2] [4]
Physical Description Colourless crystalline solid to beige powder with a musty odor [1] [2] [4].
Common Synonyms Demosan, Tersan SP, Terraneb SP [1] [2] [3]

Health Hazards and Safety Protocols

Q2: What are the primary health hazards associated with this compound? this compound has low to moderate acute toxicity to mammals but poses specific risks. Always consult the full Safety Data Sheet (SDS) before use.

Hazard Aspect Details
GHS Classification Acute toxicity (Oral, Category 4), Chronic aquatic toxicity (Category 1) [5].
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects [5].
Acute Symptoms Exposure may lead to vomiting, tremors, and convulsions [1].
Other Effects Considered a skin and eye irritant [2].

Q3: What first aid measures should be taken in case of exposure?

  • Eye Contact: Immediately flush eyes with large amounts of water for 20-30 minutes. Remove contact lenses if present. Seek immediate medical attention [1] [5].
  • Skin Contact: Immediately flood skin with water while removing contaminated clothing. Gently wash skin with soap and water. If symptoms occur, call a physician [1] [5].
  • Inhalation: Immediately leave the contaminated area and breathe fresh air. If symptoms develop, seek medical attention [1].
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately [1] [5].

Safe Handling and Storage Guidelines

Q4: What are the key precautions for safely handling this compound in the lab?

  • Personal Protective Equipment (PPE): Wear safety goggles, impervious clothing, and protective gloves. Where dust is formed, use appropriate respiratory protection [5] [4].
  • Engineering Controls: Handle only in areas with adequate exhaust ventilation. Ensure safety showers and eye wash stations are accessible [5].
  • General Hygiene: Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke when handling the product. Wash hands thoroughly after handling [5].

Q5: What are the specific storage requirements for this compound?

  • Conditions: Keep the container tightly sealed in a cool, well-ventilated place. One supplier recommends storage at 4°C for the solid powder [4]. Another source advises storage away from direct sunlight and sources of ignition [5].
  • Incompatibilities: this compound is stable under recommended conditions but is incompatible with strong oxidizing agents, strong acids, and strong alkalis [5] [4].
  • Important Note: For pesticides, EPA regulations often involve specific storage instructions found on the product label. Always adhere to the instructions on your specific product and be aware that state or local regulations may impose additional requirements [6].

Emergency and Disposal Procedures

Q6: How should spills and fires involving this compound be managed?

  • Spill Response: Avoid creating dust. Collect spillage with a specialized binder or dampen with acetone, place in a sealed container for disposal. Prevent the material from entering drains or the environment [1] [5] [4].
  • Firefighting: This chemical is combustible. Use water spray, dry chemical, CO₂, or alcohol-resistant foam to extinguish. Be aware that fire may produce hazardous decomposition products, including hydrogen chloride gas and carbon oxides. Firefighters should wear self-contained breathing apparatus [1] [5] [4].

Q7: What is the proper method for disposing of this compound waste?

  • All waste and contaminated packaging must be disposed of in accordance with federal, state, and local regulations.
  • Offer surplus and non-recyclable material to a licensed disposal company. Incineration in a unit with an afterburner and scrubber is a recommended method [5] [4].

Experimental and Regulatory Context

Q8: What is the experimental and regulatory status of this compound?

  • Mode of Action: It acts as a systemic fungicide, absorbed via roots, and is a lipid peroxidation inhibitor. It belongs to the FRAC code 14 group [2].
  • Resistance Studies: A study on Phytophthora cinnamomi showed that exposure to this compound can induce fungicide-resistant mutants, which may also exhibit changes in colony morphology (e.g., from flat to cottony) [7].
  • Regulatory Status: this compound is classified as an obsolete fungicide and is not approved under EC Regulation 1107/2009 [2].

Experimental Workflow for Fungicide Resistance

The following workflow is adapted from a published study investigating this compound resistance in Phytophthora cinnamomi [7]. Use it as a technical reference for similar experimental designs.

cluster_legend Key Phenotype Observations Start Start with Wild-Type Isolate (Sensitive) Exposure Exposure to This compound Medium Start->Exposure SectorIsolation Isolate Fast-Growing Resistant Sectors Exposure->SectorIsolation 3 weeks incubation ZoosporeGen Generate Single-Zoospore Cultures SectorIsolation->ZoosporeGen PhenotypeAssay Phenotype Assay: Colony Morphology & Resistance ZoosporeGen->PhenotypeAssay DataAnalysis Data Analysis PhenotypeAssay->DataAnalysis F_type F-Type: Flat, smooth C_type C-Type: Cottony, aerial growth Resistant Resistant (R): Grows on this compound Sensitive Sensitive (S): No growth on this compound

References

Chloroneb resistance development in Phytophthora cinnamomi

Author: Smolecule Technical Support Team. Date: February 2026

Documented Cases of Resistance Development

While resistance to various fungicides is a known challenge, the specific case of Chloroneb resistance in P. cinnamomi is documented in a foundational study. The table below summarizes the key findings from that research:

Fungicide Pathogen Resistance Mechanism / Observation Reference

| This compound | Phytophthora cinnamomi | - Rapid emergence of resistant mutants (within 3 weeks).

  • Resistant mutants exhibited altered colony morphology (Flat (F) and Cottony (C) types).
  • Resistance and morphological changes were unstable and segregated in successive asexual generations. [1] | Zheng and Ko, 1997 | | Metalaxyl/Mefenoxam & Phosphites | Phytophthora species | - Development of resistance reported after long-term use, leading to control failures. [2] [3] | Multiple studies |

Experimental Protocol for Resistance Monitoring

Based on the methodology from Zheng and Ko (1997), here is a detailed protocol you can adapt for in-vitro monitoring of fungicide resistance. The workflow is also summarized in the diagram below. [1]

Start Start with wild-type P. cinnamomi isolate A Culture on V8 agar amended with this compound (100 µg/mL) Start->A B Incubate at 24°C in darkness for 3 weeks A->B C Select fast-growing resistant sectors B->C D Transfer to higher concentration (200 µg/mL) for stability check C->D E Culture on fungicide-free medium for 3 days D->E F Induce zoospore production in sterile soil extract E->F G Isolate single-zoospore cultures on selective media F->G H Phenotypic Characterization G->H I1 Colony Morphology: Flat (F) vs Cottony (C) types H->I1 I2 Fungicide Sensitivity: Resistant (R) vs Sensitive (S) H->I2

Materials and Methods [1]:

  • Fungal Isolate: Use a confirmed isolate of P. cinnamomi.
  • Culture Medium: V8 juice agar (10% V8 juice, 0.02% CaCO₃, 2% Bacto agar).
  • Fungicide Amendment: Add this compound (e.g., Terraneb SP, 65% active) to the autoclaved and cooled agar medium to achieve a final concentration of 100 µg/mL for initial selection.
  • Incubation: Cultures are incubated at 24°C in complete darkness for up to 3 weeks.
  • Induction of Zoospores:
    • Grow mycelial mats in clarified 10% V8 broth for 2-3 days.
    • Replace broth with sterile tap water amended with 0.2 mL of sterile soil extract and incubate overnight.
    • Replace with fresh sterile tap water and expose to cool white fluorescent light. Zoospore release typically occurs within 8 hours.

Phenotypic Characterization [1]:

  • Colony Morphology: Sub-culture isolates on this compound-free V8 agar. After 3 days, assess:
    • F-type: Flat, smooth colonies with inconspicuous aerial growth.
    • C-type: Cottony colonies with abundant aerial growth.
  • Fungicide Sensitivity Test: Inoculate culture blocks onto V8 agar with and without this compound (100 µg/mL). Assess growth after 3 days.
    • Sensitive (S): No growth on amended medium.
    • Resistant (R): Normal growth on amended medium.

Key Troubleshooting Insights for Researchers

The Zheng and Ko (1997) study provides critical insights that can form the basis of your FAQs: [1]

  • Unexpected Colony Variation: If researchers observe sudden changes in colony morphology (e.g., from flat to cottony), this could be an indicator of underlying genetic instability, potentially linked to fungicide resistance. The C-type morphology was found to be particularly unstable.
  • Rapid Resistance Emergence: The appearance of resistant sectors in as little as 3 weeks on a discriminatory concentration of this compound highlights the high adaptive potential of P. cinnamomi.
  • Stability of Resistant Phenotypes: Resistant isolates were not always stable. Successive asexual generations (via single zoospore cultures) could segregate into sensitive revertants or different morphological types, indicating a complex, non-Mendelian mechanism.

Strategies for Resistance Management

Given the documented cases of resistance, the following strategies are recommended:

  • Use Diagnostic Doses: Incorporate a discriminatory concentration (e.g., 100 µg/mL this compound) into routine screening to monitor for the emergence of resistant strains in field populations. [1]
  • Prioritize Integrated Pest Management (IPM): Relying on a single chemical mode of action is high-risk. Combine chemical control with:
    • Resistant Rootstocks: Use partially resistant avocado rootstocks like 'Dusa'. [2] [4]
    • Cultural Practices: Improve soil drainage and avoid waterlogging to reduce pathogen pressure. [2]
  • Explore Alternative chemistries: Research into new compounds, such as specific 2-allylphenol derivatives, shows promise for controlling P. cinnamomi and could provide future alternatives. [3]

References

stability of Chloroneb-resistant mutants in successive generations

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Chloroneb-Resistant Mutant Stability

The instability of this compound-resistant mutants and their tendency to revert or segregate in successive generations is a documented phenomenon in fungal species like Aspergillus nidulans and Phytophthora cinnamomi. The core issues and their biological bases are summarized below.

  • Observed Instability in Successive Generations When a resistant strain is grown on a non-selective medium (without this compound), it can produce sectors with different growth characteristics and resistance profiles [1] [2]. These are classified as:

    • Stable Sectors: Result from back mutations, suppressor mutations, or other compensatory mutations that restore wild-type growth without the fungicide [1].
    • Unstable Sectors: Maintain resistance but show improved growth without the drug. They continue to produce both resistant and non-resistant sectors in subsequent generations, indicating ongoing genetic instability [1].
  • Genetic and Mitotic Causes of Instability The instability can be linked to several genetic and cellular mechanisms, which are summarized for comparison in the following table.

Mechanism Description Observed Effect
Single-Gene Mutation Resistance is due to a mutation in a single gene (e.g., in Linkage Group III in A. nidulans and Linkage Group IV in another mutant) [1] [3]. Different resistance levels (20x-150x wild-type) may stem from different mutation sites within the same locus [1].
Mitotic Instability The fungicide this compound can itself increase the rate of haploidization and mitotic recombination in diploid strains [3]. Leads to the segregation of daughter cells with different genotypes and phenotypes from the parent strain [3].
Phenotypic Segregation Even without the fungicide pressure, resistant clones can continuously segregate into different colony types (e.g., Flat vs. Cottony) with differing resistance profiles over successive asexual generations [2]. Results in a mixed population from a single isolate, complicating the maintenance of a pure resistant line [2].

The following diagram illustrates the typical segregation and sectoring pattern of a this compound-resistant mutant over successive generations, based on observations from Phytophthora cinnamomi [2].

Troubleshooting Guide: Managing Unstable Mutants

Here are answers to specific questions you might encounter during your experiments.

  • Q1: My resistant strain is producing sectors with different morphologies on non-selective media. Is this normal? Yes, this is a typical sign of genetic instability. Isolate pure cultures from individual sectors and re-test their resistance profiles and colony morphology over several generations to characterize their stability [1] [2].

  • Q2: How can I stabilize a this compound-resistant mutant for long-term study? Achieving complete stability can be challenging. For temporary stabilization, maintain the culture under constant selective pressure (sub-culturing on media containing this compound). For a long-term solution, conduct back-crossing with the original wild-type strain to isolate the resistance marker in a homozygotic state, if the organism's sexual cycle is accessible [1].

  • Q3: A revertant strain (sensitive to this compound) is producing resistant sectors faster than the original wild-type. Why? This suggests that the initial mutation may have additional effects on the genetic stability of the strain. Even after a back-mutation to sensitivity, the genome might retain a higher propensity for mutation or mitotic recombination, making it more prone to develop resistance again upon re-exposure to the fungicide [2].

Experimental Protocol: Analyzing Mutant Stability

This protocol outlines how to assess the mitotic stability of this compound-resistant mutants over successive asexual generations, based on methods used in the study of Phytophthora cinnamomi [2].

Workflow Overview:

Materials & Setup:

  • Fungicide Stock: Prepare a 65 μg/ml (or other appropriate concentration) stock solution of this compound in water. Add it to the autoclaved and cooled (around 50°C) V-8 agar medium [2].
  • Media:
    • V-8 Agar (Selective): Amend with 100 μg/ml of this compound for resistance testing [2].
    • V-8 Agar (Non-Selective): No fungicide added, for general culturing and zoospore production [2].
    • 0.1% Clarified V-8 Agar: For zoospore germination, amended with antibiotics to prevent bacterial contamination [2].

Procedure:

  • Initial Culturing: Take the this compound-resistant mutant and culture it on non-selective V-8 agar for 3-5 days [2].
  • Zoospore Production:
    • Transfer mycelial blocks to a Petri dish with 10-15 ml of 10% clarified V-8 broth. Incubate for 2-3 days in darkness [2].
    • Drain the broth, rinse the mycelial mats with sterile tap water amended with a small amount of sterile soil extract (to induce sporulation), and incubate overnight [2].
    • Replace the liquid with fresh sterile tap water and expose the plates to cool white fluorescent light. Zoospores should be released within a few hours [2].
  • Single-Zoospore Isolation:
    • Spread approximately 0.2 ml of the zoospore suspension (containing 200-400 zoospores) onto plates of 0.1% clarified V-8 agar with antibiotics [2].
    • After 24-48 hours, individually transfer germinated colonies (each derived from a single zoospore) to fresh V-8 agar plates. This is the first zoospore generation (G1) [2].
  • Phenotypic Characterization:
    • Colony Morphology: Determine the colony type (e.g., Flat (F) vs. Cottony (C)) after 3 days of growth on non-selective medium [2].
    • Resistance Testing: Place mycelial blocks from each G1 culture on both non-selective and this compound-amended (100 μg/ml) V-8 agar. Cultures that show no growth on this compound medium after 3 days are classified as sensitive (S), while those growing normally are resistant (R) [2].
  • Successive Generations:
    • Select colonies from the G1 generation that represent different phenotypes (e.g., F-R, C-R, F-S) and use each as a starting point to repeat the single-zoospore isolation process (steps 2-4) for at least three generations [2].
    • Record the number and type of progeny produced by each parent isolate in each generation.

Data Interpretation:

  • Stable Resistant Mutant: If 100% of the zoospore progeny from a resistant parent maintain the resistance and morphology over multiple generations, the mutant is stable.
  • Unstable Resistant Mutant: If a resistant parent consistently produces a mixture of resistant and sensitive progeny (e.g., the 46% sensitive progeny observed in one study [2]), the mutant is mitotically unstable.
  • High Segregation Frequency: A high rate of phenotypic segregation in asexual spores (zoospores) suggests ongoing genetic instability, potentially due to heterokaryosis, extrachromosomal elements, or an unstable genetic duplication [2].

References

Understanding Chloroneb's Action and Fungal Morphology

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb is a fungicide that primarily affects the inner mitochondrial membrane of target fungi, leading to cellular disruption. At higher doses, its action can also extend to the nuclear membrane and other cellular membranes [1]. This membrane damage interferes with energy production and cellular integrity, which can subsequently manifest as visible changes in a fungus's colony morphology.

The table below summarizes the core information about this compound:

Aspect Description
Chemical Name 1,4-dichloro-2,5-dimethoxybenzene [2]
Primary Mechanism Causes lysis of the inner mitochondrial membrane; attacks nuclear and other membranes at higher doses [1].
Toxicity Profile Generally low acute toxicity; categorized in Toxicity Category IV for oral, dermal, and inhalation exposure, and Category III for eye irritation [2].
Key Morphological Effects Growth inhibition and alterations to cellular ultrastructure (internal cell morphology) [1].

A Framework for Investigating Morphology Changes

Since a direct protocol is unavailable, here is a generalized experimental workflow you can adapt to study colony morphology variation in your specific fungal species after this compound exposure.

workflow cluster_obs Key Morphology Features to Document Start Start: Prepare Fungal Cultures A Apply Sub-Lethal this compound Doses Start->A B Incubate on Solid Media (>45 hours recommended) A->B C Daily Colony Observation & Documentation B->C D Analyze Morphotypes C->D O1 Size & Form E Correlate with Cellular Studies D->E O2 Color & Opacity O3 Surface Texture O4 Margin Shape

Troubleshooting Guide & FAQs

Q1: Why are there no visible morphology changes in my fungi after treatment?

  • Possible Cause: The fungal strain may be inherently resistant to this compound, or the dosage used was too low to induce phenotypic changes.
  • Solution: Conduct a preliminary dose-response curve to determine the effective concentration that inhibits 50% of growth (EC50). Use a concentration slightly above this sub-lethal threshold to stress the fungus without completely killing it. Also, ensure you are using a sensitive species, as this compound has selective activity [1].

Q2: How can I ensure the morphology changes I see are due to this compound and not other variables?

  • Possible Cause: Inconsistent experimental conditions, such as variations in incubation time, temperature, or growth medium composition, can significantly influence colony morphology [3].
  • Solution: Standardize all conditions. Use a non-selective, rich medium (like TSA) for initial observations, as it can reveal more morphological diversity than selective media [3]. Ensure all plates are incubated for the same duration at the same temperature, and make comparisons only between cultures grown under equivalent conditions [3].

Q3: The morphology of my colonies seems to change or revert over time. Is this normal?

  • Explanation: Yes, this is a known adaptive behavior. Fungi can undergo phenotypic switching as a survival strategy under stress [3]. Furthermore, some studies suggest that this compound and its breakdown products can be interconverted by soil microorganisms, which might alter the effective chemical environment over time [1]. Document the morphology at consistent time points (e.g., every 24 hours) to track this dynamic process.

Visualizing Key Concepts

The following diagram illustrates the primary cellular mechanism of action of this compound, based on the scientific literature.

mechanism This compound This compound MitochMembrane Inner Mitochondrial Membrane This compound->MitochMembrane Targets NuclearMembrane Nuclear Membrane (High Doses) This compound->NuclearMembrane Targets at High Doses EnergyDisruption Energy Disruption & Metabolic Failure MitochMembrane->EnergyDisruption Lysis NuclearMembrane->EnergyDisruption Damage AlteredGrowth Altered Growth & Colony Morphology EnergyDisruption->AlteredGrowth

Critical Experimental Considerations

When designing your experiments, please note:

  • Incubation Time: Colony morphology characterization before 45 hours of incubation is often inadequate, as features may not be fully developed [3].
  • Phenotypic Diversity: Be prepared to observe multiple morphotypes. One study on Pseudomonas aeruginosa identified 18 different morphotypes under varying conditions, highlighting the potential for significant diversity [3].

References

reducing Chloroneb volatilization and drift during application

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb: Basic Properties & Application Challenges

This table summarizes key environmental fate properties of this compound that are critical for understanding its volatilization and drift potential [1].

Property Value Implication for Application
Vapor Pressure 400 mPa at 20°C High volatility; can convert to gas and move off-site after application [1].
Henry's Law Constant 1.05 Pa m³ mol⁻¹ Moderately volatile; indicates a tendency to move from water to air [1].
Soil DT₅₀ (Persistence) 130 days (typical) Persistent; remains in the environment for a long time [1].
Water Solubility 8 mg/L at 20°C Low aqueous solubility; suggests low mobility in leaching [1].
Status Obsolete / Not approved in EU Modern application data and specific mitigation guides are scarce [1].

General Strategies to Mitigate Volatilization and Drift

The following experimental workflow outlines a systematic approach to investigate and mitigate application issues. It is based on general pesticide best practices [2] [3] due to the lack of this compound-specific protocols.

cluster1 Characterization Phase cluster2 Equipment Optimization cluster3 DCA Evaluation cluster4 Validation Phase start Define Problem: Volatilization vs. Spray Drift step1 Step 1: Characterize Formulation & Environment start->step1 step2 Step 2: Optimize Application Equipment step1->step2 s1a Measure Vapor Pressure & Henry's Constant step3 Step 3: Evaluate Drift Control Agents (DCAs) step2->step3 s2a Select Nozzle Type: Coarse to Ultra-Coarse Droplets step4 Step 4: Validate with Analytical Methods step3->step4 s3a Test DCA Efficacy: (e.g., Polyacrylamide Microemulsions) end Report & Implement Mitigation Protocol step4->end s4a Quantify Off-Target Movement: Air Sampling, Deposit Analysis s1b Analyze Meteorological Factors: Wind, Temp, Humidity, Inversions s1a->s1b s2b Optimize Spray Pressure: Use Lower Pressures s2a->s2b s2c Adjust Boom Height: Lower to Target s2b->s2c s3b Assess Compatibility with Formulation s3a->s3b s4b Measure Droplet Size Spectrum: Laser Diffraction s4a->s4b

Based on the workflow above, here are detailed methodologies for the key mitigation strategies:

Application Equipment Optimization
  • Nozzle Selection: Consult nozzle manufacturers' droplet size category charts. Use nozzles classified as producing Coarse to Ultra-Coarse droplets (e.g., turbulence-chamber or venturi nozzles) to minimize the volume of fine, drift-prone droplets [3]. The pesticide label may mandate a specific droplet size category [3].
  • Spray Pressure: Operate at the lowest effective pressure recommended for the nozzle. Higher pressures shear droplets into smaller sizes, increasing drift potential. Reducing pressure may require recalibration of sprayer speed and carrier volume [3].
  • Boom Height: Keep the boom as low as practicable above the target to minimize the distance droplets are exposed to wind. Use manufacturer recommendations for the specific nozzle to ensure proper overlap and pattern uniformity [3].
Evaluation of Drift Control Agents (DCAs)
  • Protocol for DCA Screening: DRAs like polyacrylamide (PAM) can increase droplet size and reduce driftable fines [4] [5].
    • Prepare Tank Mixtures: Incorporate the DRA into the spray solution according to the manufacturer's recommended rate.
    • Measure Droplet Spectrum: Use a laser diffraction system (e.g., following methods like ASABE S-572.1) to analyze the droplet size distribution of the mixture with and without the DRA [5].
    • Key Metric: The primary efficacy indicator is a reduction in the "Percent Volume Driftable Fraction", typically comprising droplets smaller than 100-150 microns [4].
  • Note on Advanced DCAs: Recent patent literature describes polyacrylamide microemulsions (inverse microlatices) that offer compatibility with a wider range of formulations, including lipophilic (oil-based) components, and can be used at lower rates than traditional PAM products [5]. These could be a focus for novel formulation development.

Frequently Asked Questions

  • What is the critical difference between volatility and spray drift? Spray drift is the off-target movement of spray droplets during application, primarily influenced by droplet size, weather, and equipment [2]. Volatilization is the post-application movement of a pesticide after it has been deposited, where it converts into a gas and moves off-site [2]. This compound presents a risk for both due to its high vapor pressure [1].

  • What are the best conditions to apply a volatile fungicide like this compound? Apply during cool, humid conditions with moderate wind speeds (3-10 mph). Avoid applications during temperature inversions, which typically occur in the early morning or evening. During an inversion, air does not mix, and spray or vapor can concentrate and move unpredictably off-target [3].

  • My experimental crop shows signs of off-target damage. What is the first step? The first step is to document the damage thoroughly with photographs, GPS coordinates, and notes on environmental conditions. Then, report the incident to the relevant state regulatory agency (e.g., the Department of Agriculture). They can conduct an official investigation, which may include chemical residue analysis [3].

Important Limitations & Future Research

  • Data Is Dated: The most specific data for this compound is from older sources, and its status as "obsolete" means modern, peer-reviewed application studies are lacking [1].
  • Regulatory Scrutiny: Be aware that regulatory bodies like the EPA are increasingly focused on spray drift and volatilization in risk assessments, which can lead to mandatory buffer zones or use restrictions [6].
  • Experimental Need: For a definitive protocol, new empirical research is needed to test specific DCAs and application parameters with this compound under controlled conditions.

References

Chloroneb environmental impact compared to newer fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb Profile

Property Description / Value
Status Obsolete, not approved in the EU [1]
Historical Use Seed treatment for turf, ornamentals, soybeans, cotton; controls damping-off, blights, snow mold [1]
Solubility in Water 8 mg/L (Low) [1]
Vapour Pressure 400 mPa (Highly volatile) [1]
Soil DT₅₀ (Persistence) 130 days (Persistent) [1]
Mobility Low leachability [1]
Toxicity Low to moderate toxicity to mammals, birds, fish, and aquatic invertebrates [1]
FRAC MoA Class 14 (Lipid peroxidation inhibitor) [1]

Modern Fungicide Context

While direct comparative data for this compound is lacking, current research and practices highlight key points of contrast with modern fungicides:

  • Environmental Fate & Ecological Effects: Modern fungicide review highlights that many fungicides are moderately lipophilic and can adsorb to sediments, and some are moderately to highly persistent in water and soil [2]. They can be highly toxic to a broad range of non-target aquatic organisms and pose a risk to aquatic ecosystems [2]. This suggests that the environmental concerns associated with this compound (persistence, volatility) remain relevant for some modern products.
  • Efficacy Testing Protocols: Modern fungicide performance is rigorously evaluated through multi-site, multi-season trials that generate dose-response curves. This helps determine the most effective products and doses for specific diseases, balancing control with resistance management [3]. The workflow for these trials can be summarized as follows:

G Start Define Trial Objective A Select Multiple Sites with High Disease Pressure Start->A B Use Highly Susceptible Crop Varieties A->B C Apply Fungicides at Various Doses B->C D Measure Disease Control and Crop Yield C->D E Analyze Data to Create Dose-Response Curves D->E End Provide Independent Efficacy Data to Farmers E->End

  • Resistance Management: A major modern focus is on using fungicides with different FRAC (Fungicide Resistance Action Committee) codes to manage resistance [4]. Newer fungicide programs often use mixtures of active ingredients from different groups to reduce resistance risks [2] [4].

Modern Analysis & Detection Methods

Current research into pesticide residues employs sophisticated, multi-analyte methods far more advanced than those available when this compound was developed.

  • Advanced Protocols: Methods like QuEChERS are standard for multi-residue analysis. Newer techniques like Solid Phase Microextraction based on Monolithic Molecularly Imprinted Polymer Fiber (SPME-MMIPF) offer even better selectivity and sensitivity for detecting pesticides in complex matrices like edible oils [5].
  • Instrumentation: Analysis is typically performed using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS), allowing for the highly accurate detection of hundreds of compounds simultaneously [5].

The general workflow for these modern analytical methods is illustrated below:

G Start Sample Preparation (e.g., Oil, Plant Tissue) A Extraction (Using Solvents) Start->A B Clean-up (QuEChERS or SPME-MMIPF) A->B C Instrumental Analysis (GC-MS/MS) B->C D Data Processing & Risk Assessment (Compare to Maximum Residue Limits) C->D

References

Comparison of Multi-Pesticide Residue Analysis Methods

Author: Smolecule Technical Support Team. Date: February 2026

Feature SPME-MMIPF/GC-MS (Edible Oil) [1] Modified QuEChERS/GC-MS/MS (Roasted Coffee) [2] Miniaturized QuEChERS/GC-MS-TIC (Environmental Samples) [3]
Target Analytes 229 pesticides (e.g., Organophosphorus, Carbamates) [1] 222 pesticides [2] 220 pesticides and isomers [3]
Sample Preparation Solid Phase Microextraction with Monolithic Molecularly Imprinted Polymer Fiber [1] Modified QuEChERS (dSPE cleanup) [2] Miniaturized QuEChERS method [3]
Analysis Instrument Gas Chromatography-Mass Spectrometry (GC-MS) [1] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [2] Gas Chromatography-Mass Spectrometry (GC-MS) in Total Ion Chromatogram (TIC) mode [3]

| Key Performance Data | LOD: 0.300–0.335 µg/kg LOQ: 0.990–1.102 µg/kg Recovery: 92–102% [1] | LOQ: 0.01 mg/kg for 87.4% of analytes Recovery: 70–120% for most [2] | LOD: 0.78–14.74 ng/mL LOQ: 2.34–44.22 ng/mL [3] | | Reported Advantages | Superior selectivity, lower LOD/LOQ vs. QuEChERS, high efficiency in complex oil matrix [1] | Meets SANTE guidelines, effective for complex roasted coffee matrix, high throughput [2] | Cost-effective, uses common GC-MS-TIC, good for low-income labs, fast run time (49.6 min) [3] |


Detailed Experimental Protocols

Here is a detailed breakdown of the experimental workflows for the two main sample preparation techniques identified.

SPME-MMIPF Method for Edible Oils [1]

The novelty of this method lies in its use of a Monolithic Molecularly Imprinted Polymer Fiber (MMIPF), which provides high selectivity by creating polymer cavities specifically shaped for the target pesticide molecules.

  • Fiber Fabrication: The MMIPF was synthesized using methacrylic acid (MAA) as a functional monomer, ethylene glycoldimethacrylate (EGDMA) as a cross-linker, and azo(bis)-isobutyronitrile (AIBN) to initiate polymerization [1].
  • Sample Preparation:
    • Weigh 2.5 g of oil sample into a 50 mL centrifuge tube.
    • Add 10 mL of acetonitrile and 100 µL of an internal standard (Triphenyl phosphate at 10 mg L⁻¹).
    • Vortex the mixture for 20 minutes.
    • Centrifuge at -5 °C and 4500 rpm for 10 minutes.
    • Use the supernatant for the subsequent SPME extraction [1].
  • SPE Extraction:
    • Extract the analytes from the prepared sample using the MMIPF for 30 minutes.
    • Desorb the pesticides from the fiber by placing it in toluene for 20 minutes [1].
  • GC-MS Analysis: The extract was analyzed using GC-MS with an HP-5MS column and a specific temperature program, operating in Selected Ion Monitoring (SIM) mode for high sensitivity [1].
QuEChERS-Based Method (Generic Workflow)

The following diagram illustrates the general workflow for a QuEChERS method, as adapted from the cited studies [2] [3].

G Start Weigh homogenized sample A Add solvent (e.g., Acetonitrile) and internal standard Start->A B Shake vigorously (Vortex) A->B C Add salt packets for salting-out extraction B->C D Centrifuge to separate phases C->D E Transfer supernatant extract for cleanup D->E F dSPE Cleanup: Add sorbents (e.g., PSA, C18) and shake E->F G Centrifuge F->G H Collect final extract for instrument analysis G->H

Key Points for QuEChERS Method:

  • Extraction: The sample is extracted with a solvent like acetonitrile, which is then separated from water and other components using salt packets (salting-out effect) [1] [2] [3].
  • Cleanup: The dispersive Solid-Phase Extraction (dSPE) step is crucial. It involves adding sorbents like Primary-Secondary Amine (PSA) to remove fatty acids and C18 to remove non-polar interferences. This is especially important for fatty matrices like oil [1].
  • Analysis: The cleaned extract is typically analyzed by GC-MS or GC-MS/MS. Tandem mass spectrometry (MS/MS) provides higher selectivity and lower detection limits by reducing background noise [2].

Interpretation and Selection Guidance

While a direct comparison for Chloroneb is not available, the data suggests:

  • For Highest Sensitivity and Selectivity: The SPME-MMIPF method offers the lowest LOD and LOQ, which is critical for detecting very low residue levels. Its selective extraction also reduces matrix effects in complex samples [1].
  • For Robustness and High-Throughput Labs: The QuEChERS/GC-MS/MS method is a robust, validated approach that complies with international guidelines (e.g., SANTE), making it suitable for regulatory testing [2].
  • For Cost-Effectiveness: The miniaturized QuEChERS/GC-MS-TIC method provides a reliable and affordable option, especially for labs with limited access to high-end tandem MS instrumentation [3].

References

comparative study of Chloroneb degradation in different soil types

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb: Degradation and Environmental Fate Profile

The following table consolidates the available data on this compound's properties and behavior in the environment. [1]

Property Value Classification / Implication
Water Solubility (at 20°C, pH 7) 8 mg/L Low
Octanol-Water Partition Coeff. (Log P) 3.58 High (tends to bind to soil organic matter)
Soil DT₅₀ (Typical) 130 days Persistent
Vapour Pressure (at 20°C) 400 mPa Highly volatile
General Biodegradability - Not readily biodegradable
Mobility (GUS Index) 1.65 Low leachability
Henry's Law Constant (at 25°C) 1.05 Pa·m³/mol Moderately volatile

Experimental Insights and Methodology

While a direct multi-soil comparison was not found, one study provides a methodological framework for how such an investigation is conducted.

  • Study Focus: The research was a comparative study on the degradation of this compound, triadimefon, and vinclozolin in three different matrices: soil, thatch, and grass clippings. [2] This indicates that degradation can vary significantly depending on the environmental compartment.
  • Standard Protocol: Although the full methods are not in the abstract, contemporary soil degradation studies follow standardized guidelines (e.g., from OECD or U.S. EPA). [3] A general workflow for such experiments is illustrated below.

G cluster_soil_char Key Soil Parameters start Study Design sp1 Sample Collection start->sp1 sp2 Soil Characterization sp1->sp2 sp3 Pesticide Application sp2->sp3 sc1 Texture (e.g., sand, silt, clay %) sc2 Organic Carbon Content sc3 pH Level sc4 Microbial Biomass sp4 Controlled Incubation sp3->sp4 sp5 Sampling & Analysis sp4->sp5 sp6 Data & Kinetic Modeling sp5->sp6

References

efficacy comparison: Chloroneb vs triadimefon vs vinclozolin

Author: Smolecule Technical Support Team. Date: February 2026

Fungicide Profiles and Experimental Data

The table below summarizes the key characteristics and experimental findings for triadimefon and vinclozolin.

Fungicide Chemical Class Primary Mode of Action / Effect Key Experimental Findings Relevant Experimental Models

| Triadimefon [1] [2] | Triazole | Inhibits ergosterol synthesis in fungi [2]. In mammals, acts as an indirect dopamine agonist [1]. | • Behavioral (Rats): Increased locomotion at lower doses (50, 100 mg/kg); induced stereotyped behaviors (backward locomotion, circling) at 200 mg/kg [1]. • Neurochemical (Rats): Altered dopamine and serotonin metabolism in brain regions (striatum, olfactory tubercle) [1]. | In vivo rat models (acute exposure) [1] | | Vinclozolin [3] [4] [5] | Dicarboximide | Functions as an endocrine-disrupting chemical (EDC) with anti-androgenic activity [3] [5]. | • Reproductive Development (Mice): Induced hypospadias and reduced anogenital distance in male offspring following in utero exposure (50-125 mg/kg) [3] [4]. • Ovarian Development (Mice): Delayed germ cell meiosis and follicular growth in fetal ovaries (in vitro: 10-200 μM; in vivo: 50 mg/kg) [5]. | In vivo and ex vivo mouse models (perinatal and fetal development) [3] [4] [5] |

The following diagram illustrates the contrasting primary mechanisms of action for these two fungicides based on the available data:

G cluster_triadimefon Triadimefon cluster_vinclozolin Vinclozolin T1 Fungal Application T2 Inhibits Ergosterol Synthesis T1->T2 T3 Fungicidal Effect T2->T3 T4 Mammalian Exposure T5 Alters Monoamine Metabolism T4->T5 T6 Induces Stereotyped Behavior (e.g., in rats) T5->T6 V1 Mammalian Exposure V2 Anti-androgenic Metabolites Block Androgen Receptors V1->V2 V3 Disrupts Reproductive Development V2->V3 V4 Alters Energy Metabolism in Fetal Ovaries V2->V4

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies from the cited studies.

Protocol: Triadimefon Neurobehavioral Assessment [1]

This protocol characterizes the behavioral and neurochemical effects of triadimefon in a rat model.

  • 1. Subjects: Adult male and female Sprague-Dawley rats.
  • 2. Dosing:
    • Compound: Triadimefon.
    • Vehicle: Corn oil.
    • Route: Intraperitoneal (i.p.) injection.
    • Dosages: 0 (vehicle control), 50, 100, and 200 mg/kg.
    • Volume: 2 ml/kg.
  • 3. Behavioral Testing:
    • Timing: 4 hours post-injection.
    • Method: Computer-supported observational analysis.
    • Measured Parameters: Frequency of locomotion, rearing, and stereotyped behaviors (backward locomotion, circling, head weaving).
  • 4. Tissue Collection and Biochemical Analysis:
    • Timing: Immediately after behavioral testing.
    • Procedure: Animals are sacrificed; brain regions (striatum, olfactory tubercle) are dissected.
    • Analysis: Monoamine levels (dopamine, serotonin, and their metabolites) are quantified using HPLC-EC (High-Performance Liquid Chromatography with Electrochemical Detection).
    • In Vitro Assays: Radioligand binding and adenylate cyclase activity assays are performed on striatal tissue to test for direct interactions with dopamine receptors.
Protocol: Vinclozolin Hypospadias Induction and Rescue [3] [4]

This protocol describes a mouse model for inducing hypospadias with vinclozolin and testing the protective efficacy of sulforaphane.

  • 1. Animal Model: Pregnant CD-1 or C57BL/6J mice.
  • 2. Chemical Preparation:
    • Vinclozolin: Dissolved in corn oil (concentrations to deliver 50-125 mg/kg).
    • Sulforaphane (Nrf2 activator): Combined with corn oil (concentrations to deliver 7.5-120 mg/kg).
    • Mixtures are vortexed and visually inspected to ensure dissolution.
  • 3. Dosing Regimen:
    • Route: Oral gavage.
    • Volume: Calculated as 2.5 μL per gram of the dam's body weight.
    • Timing: Administered to pregnant dams during gestation.
  • 4. Outcome Assessment (in Fetuses/Offspring):
    • Anogenital Distance (AGD): Measured as a biomarker of masculinization.
    • Hypospadias Incidence & Severity: Macroscopic and histological examination of genital tubercles and penile morphology.
  • 5. Genetic Validation (Nrf2 Knockout): Nrf2 knockout mice are used to confirm the specific pathway through which sulforaphane exerts its protective effect.
Protocol: Vinclozolin Effect on Fetal Ovaries [5]

This protocol assesses the direct impact of vinclozolin on germ cell development using a 3D ex vivo culture system.

  • 1. Tissue Source: Fetal mouse ovaries (collected at 13.5 days post coitum - dpc).
  • 2. 3D Ex Vivo Culture:
    • Ovaries are cultured for up to 17 days.
    • Culture protocol is modified from established methods to allow for cytological and metabolic assessment.
  • 3. Exposure:
    • In Vitro: Vinclozolin is added directly to the culture medium at concentrations ranging from 10 to 200 μM.
    • In Vivo: Dams are exposed to vinclozolin (50 mg/kg/day), and fetal ovaries are then collected and cultured.
  • 4. Morphometric Analysis:
    • Follicle Diameter: Measured every 2 days throughout the culture period using two perpendicular diameters.
  • 5. Cytological & Functional Analysis:
    • Immunofluorescence: Tracks germ cell progression using antibodies against proteins like the synaptonemal complex protein SYCP3 (meiosis) and MSY2 (oocyte differentiation).
    • Metabolic Assay: Live-cell metabolic assays are performed to analyze changes in energy metabolism (e.g., glycolytic flux).

References

validating Chloroneb safety margins for non-target organisms

Author: Smolecule Technical Support Team. Date: February 2026

Chloroneb Toxicity Data for Non-Target Organisms

The following table summarizes key experimental data on this compound's toxicity to non-target organisms, which forms the basis for its safety assessment [1] [2].

Organism Group Test Type Reported Value Toxicity Interpretation
Mammals (Acute Oral) LD₅₀ >5000 mg/kg Slightly toxic (Toxicity Category IV) [2]
Birds Acute & Chronic Low to moderate toxicity Based on expected residue levels in feed items [2]
Fish Acute & Chronic Low to moderate toxicity Based on laboratory testing [2]
Aquatic Invertebrates Acute & Chronic Low to moderate toxicity Based on laboratory testing [2]
Earthworms Acute & Chronic Low to moderate toxicity Based on laboratory testing [2]
Bees Not specified Not highly toxic Considered to have low toxicity [2]
Humans (Dermal/Inhalation) Acute Toxicity Category IV Low acute toxicity, but a skin and eye irritant [1] [2]

Understanding the Safety Assessment Framework

The safety of a pesticide is determined through a structured risk assessment that compares hazard (inherent toxicity) with environmental exposure (predicted concentrations in the environment) [3].

  • Ecotoxicity Testing: Organisms are exposed to the substance in laboratory studies to determine effect levels like LD₅₀/LC₅₀ (lethal dose/concentration for 50% of population) or NOEC/NOEL (No Observed Effect Concentration/Level) [3] [4].
  • Environmental Fate Studies: Scientists determine how this compound behaves, finding it has low water solubility, is not mobile in soil, but is persistent with a typical soil degradation half-life (DT₅₀) of 130 days [2].
  • Exposure Modelling: Using fate data and use patterns, scientists calculate Predicted Environmental Concentrations (PECs) in soil, water, and groundwater [3].
  • Risk Characterization: The final step compares PECs with toxicity values. A sufficient margin between expected exposure and effect levels indicates acceptable risk [3].

The diagram below illustrates this multi-step process for assessing environmental safety.

G Start Pesticide Safety Assessment A Ecotoxicity Testing Start->A B Environmental Fate Studies Start->B C Exposure Modelling A->C B->C D Risk Characterization C->D E Risk Acceptable? D->E F1 Approval/Registration E->F1 Yes F2 Mitigation Measures Required E->F2 No

Key Experimental Protocols for Validation

To validate the safety margins presented, researchers typically rely on standardized laboratory and field studies. Here are the methodologies for key experiments cited in the data [3]:

  • Avian and Mammalian Toxicity Tests

    • Purpose: To assess acute (mortality) and chronic (reproduction) effects on birds and mammals from exposure to residues in feed items.
    • Protocol: For acute effects, the LD₅₀ (Lethal Dose for 50% of test population) is determined. For chronic effects, the NOEL (No Observable Effect Level) is established from long-term studies. The expected exposure from dietary residues is then compared to these values, with safety margins applied (e.g., expected exposure must be <10% of LD₅₀) [3].
  • Aquatic Organism Toxicity Tests

    • Purpose: To evaluate acute and chronic effects on all levels of the aquatic food web, including algae, plants, invertebrates, and fish.
    • Protocol: Tests determine the LC₅₀ (Lethal Concentration for 50%) for acute risk and the NOEC/EC₅₀ for chronic risk. The Predicted Environmental Concentrations (PECs) in water are compared to these values. A safety margin of 100 (PEC < 1% of LC₅₀) for acute risk and 10 (PEC < 10% of NOEC) for chronic risk is typically required [3].
  • Soil Degradation and Persistence Studies

    • Purpose: To understand how long the substance persists in the soil and what metabolites it forms.
    • Protocol: Studies are conducted in the laboratory under standardized conditions and in the field. These studies determine the degradation half-life of the substance (DT₅₀) in soil. This compound's DT₅₀ of 130 days classifies it as persistent [2].

Comparative Analysis with Other Fungicides

The table below places this compound's profile in context with other fungicides, illustrating a range of toxicological and environmental properties [1].

Fungicide Acute Mammalian Toxicity Key Ecotoxicological Concerns Environmental Fate
This compound Low (Category IV) [1] [2] Low to moderate toxicity to birds, fish, worms [2]. Persistent in soil (DT₅₀ 130 days), low mobility [2].
Imazalil - Linked to embryotoxicity, endocrine disruption, and spermiotoxicity in animals [1]. -
Carbendazim - Long-term harmful effects on invertebrates, aquatic life, and soil microbes [1]. Significant environmental pollutant found in food, soil, and water [1].
Azoxystrobin Low Toxic to fish and earthworms; reduces soil microbial populations [1]. Persistent in soil due to adsorption to soil particles [1].
Thiabendazole Low Can cause severe liver damage in humans; toxic to thyroid and developmental processes [1]. -

Research Implications and Context

  • This compound's Status: It's crucial to note that this compound is an obsolete fungicide and is not approved under current EU regulations [2]. Much of the available data reflects this older status.
  • Integrated Approaches: Current research emphasizes reducing reliance on single-chemistry fungicides. Combining chemical fungicides at lower doses with Biocontrol Agents (BCAs) is a promising strategy to manage resistance and reduce environmental load, though compatibility must be tested [5].
  • Beyond Acute Toxicity: The assessment confirms this compound's low acute risk, but its environmental persistence is a significant chronic factor. Modern risk assessment places greater emphasis on such chronic and sublethal effects [3] [4].

References

validating colony morphology changes after Chloroneb exposure

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Validating Morphology Changes

The table below outlines a potential experimental approach, synthesizing general microbiology principles with the specific data available for Chloroneb.

Aspect Considerations & Available this compound Data
Test Organism Selection Fungi known to be sensitive to this compound (e.g., Rhizoctonia solani) [1] or models like Saccharomyces cerevisiae studied for colony morphology [2].
Dosing Strategy This compound has low aqueous solubility (8 mg/L at 20°C) [3]. Testing may require solvent carriers (e.g., acetone) and a concentration range based on historical efficacy data.
Control Groups Include vehicle control (solvent only) and negative control (no treatment) alongside the this compound-treated group.

| Key Morphological Parameters | Based on similar studies, parameters include:

  • Form & Margin: Irregularity, edge definition [4].
  • Texture & Elevation: Mucoid, rough, smooth [5].
  • Color & Opacity: Changes from baseline [5].
  • Size: Colony diameter measurement. | | Imaging & Quantification | Use automated, non-labelled live-cell imaging systems for unbiased data collection [4]. Analyze images with software that can extract multiple morphological parameters [4]. | | Statistical Analysis | Employ hierarchical clustering or similar multivariate analysis to classify colonies into morphological groups based on the multi-parameter data [4]. |

Detailed Experimental Protocol for Morphology Validation

This protocol provides a step-by-step methodology for a typical colony morphology analysis.

  • Strain Preparation and Inoculation

    • Revive and Sub-culture: Obtain the chosen fungal or bacterial strain. Revive from a frozen stock on an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria) and incubate until growth is observed [5].
    • Standardize Inoculum: Prepare a suspension of microbial cells in a sterile saline or buffer solution. Adjust the turbidity to a standard McFarland index to ensure a consistent initial number of cells.
    • Plate Inoculation: Use a streaking method or spot inoculation to place a controlled volume of the cell suspension onto the agar plate, ensuring isolated colonies will form.
  • Compound Application and Incubation

    • Prepare Treatment Plates: Incorporate a sub-inhibitory concentration of this compound into the molten agar medium before it solidifies. Ensure the solvent concentration is uniform and below a level that affects growth.
    • Incubate: Seal the plates and incubate at the optimal temperature for the test organism (e.g., 37°C for P. aeruginosa) [5]. Monitor colony growth daily.
  • Image Acquisition and Data Extraction

    • Automated Imaging: Place plates in an automated live-cell imaging system. Capture high-resolution images of colonies at regular intervals (e.g., every 8 hours) over several days without disturbing the cultures [4].
    • Parameter Extraction: Use image analysis software to automatically identify colony boundaries and extract quantitative morphological parameters. These can include area, perimeter, circularity, roughness, and texture descriptors [4].
  • Data Analysis and Validation

    • Statistical Classification: Perform hierarchical clustering on the extracted morphological parameters from hundreds of individual colonies to group them into distinct, statistically significant morphological clusters (e.g., Cluster-A, Cluster-B, etc.) [4].
    • Correlate with Physiology: To validate that morphological changes are biologically meaningful, correlate the different morphological clusters with other assays, such as:
      • Gene Expression: Analyze global gene expression profiles from cells picked from different morphology clusters [4].
      • Stress Resistance: Test colonies from different clusters for increased resistance to other antifungal agents or environmental stresses [5].

Visualizing the Experimental Workflow

The following diagram, defined using the DOT language, outlines the logical workflow of the validation experiment described above.

G Start Strain Preparation & Standardized Inoculation Prep Prepare Agar Plates with this compound Start->Prep Control Prepare Control (No Treatment) Plates Start->Control Incubate Incubate and Monitor Prep->Incubate Control->Incubate Image Automated Live-Cell Image Acquisition Incubate->Image Analyze Multi-Parametric Morphology Analysis Image->Analyze Classify Statistical Classification & Validation Analyze->Classify End Report Morphological Cluster Profiles Classify->End

Diagram Title: Experimental Workflow for Colony Morphology Validation

Interpreting Your Results

When you obtain your data, you can interpret it in the following ways:

  • Statistical Significance vs. Biological Relevance: A statistical classification of morphology is powerful, but the key is to link these morphological changes to altered biological states, such as changes in gene expression, virulence, or antibiotic resistance [4] [5].
  • This compound's Specific Action: this compound is a systemic fungicide that acts as a lipid peroxidation inhibitor and is absorbed via roots [3]. Therefore, you might expect morphology changes related to membrane integrity and oxidative stress response in your target organisms.

References

comparison of Chloroneb effects on flat type vs cottony type colonies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Colony Types and Resistance

The table below summarizes the key experimental findings on the variation in colony morphology and fungicide sensitivity in successive zoospore generations of a Chloroneb-resistant mutant (P630-1) derived from the wild-type isolate P630 [1].

Isolate / Zoospore Generation Colony Morphology & Resistance Phenotype Number of Isolates Percentage of Total Stability Assessment
Wild-type P630 (Parent) F type, Sensitive (S) 100 100% Stable
Resistant Mutant P630-1 (1st Zoospore Generation) F type, Resistant (R) 42 46.7% Unstable
C type, Resistant (R) 2 2.2% Unstable
F type, Sensitive (S) 46 51.1% Stable (as revertants)
C type, R (2nd Zoospore Generation) C type, Resistant (R) 23 76.7% Unstable
F type, Sensitive (S) 7 23.3% Stable (as revertants)

Phenotype Key: F: Flat, smooth colonies without conspicuous aerial growth. C: Cottony colonies with abundant aerial growth. R: Resistant to this compound. S: Sensitive to this compound [1].

Detailed Experimental Protocols

The comparative data was generated using the following standardized methodologies, which can be replicated for further investigation [1].

Induction of Mutants and Sector Formation
  • Procedure: Culture blocks (approximately 2x2x2 mm) of the wild-type homothallic isolate P630 were placed on V-8 juice agar amended with 100 µg/mL of this compound (Terraneb SP, 65% active) [1].
  • Incubation: Plates were sealed with Parafilm and incubated at 24°C in darkness for up to 3 weeks [1].
  • Selection: Fast-growing sectors that emerged were transferred to V-8 agar containing a higher concentration of this compound (200 µg/mL) to confirm resistance. Resistant mutants were then transferred to this compound-free medium for 3 days before use in zoospore production [1].
Isolation of Single-Zoospore Cultures
  • Sporangia Production: Mycelial blocks from a 3-day-old culture were placed in 10% clarified V-8 broth for 2-3 days. The broth was then drained, and the mycelial mats were resuspended in sterile tap water amended with sterile soil extract and incubated overnight [1].
  • Zoospore Release: After replacing the solution with fresh sterile tap water, plates were incubated under cool white fluorescent light (2,000 lux). Zoospores were typically released within 8 hours [1].
  • Plating and Isolation: Approximately 0.2 mL of the zoospore suspension was spread on a plate of 0.1% clarified V-8 agar amended with antibiotics (100 µg/mL ampicillin, 50 µg/mL nystatin, and 10 µg/mL pentachloronitrobenzene) to prevent bacterial and fungal contamination. After 24-48 hours of incubation at 24°C, individual colonies derived from single zoospores were transferred to fresh V-8 agar plates [1].
Determination of Resistance and Morphology
  • This compound Resistance: Culture blocks were placed on both V-8 agar and V-8 agar amended with 100 µg/mL this compound. Cultures that showed no growth on the this compound medium after 3 days at 24°C were classified as sensitive (S), while those growing normally were classified as resistant (R) [1].
  • Colony Morphology: Colony morphology (F type or C type) was determined by visually inspecting 3-day-old cultures grown on this compound-free V-8 agar [1].

Experimental Workflow Visualization

The diagram below outlines the experimental workflow for inducing variation and analyzing successive generations.

Experimental Workflow for Inducing Variation Start Wild-type P630 (F type, Sensitive) A Exposure to This compound Agar (100 µg/mL) Start->A B Resistant Mutant (P630-1, F type, R) A->B C Single Zoospore Isolation B->C D 1st Zoospore Generation: F type R, C type R, F type S C->D E Single Zoospore Isolation from C type R D->E From unstable C type R F 2nd Zoospore Generation: C type R, F type S E->F

Key Comparative Insights

The experimental data reveals several critical insights for researchers:

  • Induced Instability: Exposure to this compound not only selects for resistance but also induces ongoing morphological and genetic instability in Phytophthora cinnamomi, leading to continuous segregation of F and C types across asexual generations [1].
  • Resistance-Morphology Link: The Cottony (C) colony type was exclusively associated with this compound resistance in this study. However, resistance can also be found in the Flat (F) type, indicating that the genetic mechanisms for resistance and morphology are complex and can be separated [1].
  • Differential Stability: this compound-sensitive revertants (F type S) were found to be stable upon subsequent culturing. In contrast, both F type R and C type R colonies remained unstable and continued to segregate, suggesting that the resistant state is inherently less stable than sensitivity in this system [1].

References

validating nuclear staining methods for Chloroneb-treated zoospores

Author: Smolecule Technical Support Team. Date: February 2026

Nuclear Stain Comparison Guide

The table below summarizes key nuclear stains to help you select the most appropriate one for your experiments with live or fixed zoospores.

Product Best For Fixable? Cytotoxicity Ex/Em (nm) Key Considerations
Hoechst 33342 / 33258 [1] [2] Live cells [2] Yes (fix before or after) [1] Low toxicity [2] ~350/460 [1] Preferred for live-cell imaging; less toxic and more cell-permeant than DAPI [2].
DAPI [1] [2] Fixed cells [2] Yes (fix before or after) [1] More toxic than Hoechst [2] ~360/460 [2] Ideal for fixed endpoints; can be added to antifade mounting medium [2].
NucSpot Live Stains [1] [2] Live cells [1] Yes [1] Low toxicity [1] Green & Far-red options [1] No-wash, nontoxic alternatives; avoid UV photoconversion issues of DAPI/Hoechst [3] [2].

| Acridine Orange [1] | Live & Fixed cells [1] | Yes [1] | Possibly toxic [1] | DNA: Green RNA: Red [1] | Metachromatic stain; differential emission for DNA (green) and RNA (red). Used in prior P. cinnamomi studies [4]. | | Cell-Impermeant Dyes (e.g., Propidium Iodide, 7-AAD, NucSpot Dead-Cell stains) [1] [5] | Distinguishing dead cells in a population | Varies | N/A (only enter dead cells) | Red to Far-red [1] | Selectively stain nuclei of cells with compromised membranes; useful for viability assessment [1]. |

Foundational Methodology from Phytophthora Research

The seminal study on Phytophthora cinnamomi variation used a specific nuclear staining method for its zoospores, which serves as a key reference [4].

  • Stain Used: Acridine Orange at 25 µg/mL in 1% veronal acetate solution [4].
  • Critical Step: The pH of the staining solution was adjusted to 8.6 instead of the more typical 4.5, which was reported to greatly improve staining effectiveness [4].
  • Procedure: A drop of zoospore suspension was mixed with a drop of stain on a slide, dried with a hair dryer, covered with a cover slip after adding another drop of stain, and then sealed with nail varnish for immediate examination under a fluorescence microscope [4].

Workflow for Method Selection & Validation

To establish a robust staining protocol for your Chloroneb-treated zoospores, you can follow this general workflow:

Start Start: Define Experimental Goal A Will you analyze live or fixed zoospores? Start->A B Live Cell Analysis A->B Yes C Fixed Endpoint Analysis A->C No D Is tracking cell viability a key goal? B->D H Use DAPI (especially if mounting) or Acridine Orange C->H E Primary goal is nuclear visualization D->E No G Consider a dead-cell selective stain (e.g., Propidium Iodide) D->G Yes F Consider Hoechst 33342 or NucSpot Live Stains E->F I Validate & Optimize (e.g., stain concentration, incubation time) F->I G->I H->I J Proceed with Imaging & Analysis I->J

Critical Validation Steps

Once you select a stain, proper validation is essential for generating reliable data.

  • Optimize Staining Conditions: Use the recommended concentrations as a starting point (e.g., 1-10 µg/mL for Hoechst/DAPI [2]) and perform a dilution series to find the optimal signal-to-noise ratio for your specific zoospore preparations.
  • Include Rigorous Controls: Your experimental design must include:
    • Unstained zoospores to assess autofluorescence.
    • Viability markers (if using a permeant stain) to confirm membrane integrity and interpret staining patterns correctly.
    • Isotype or solvent controls to rule out non-specific binding.
  • Account for Photoconversion: Be aware that upon exposure to UV light, DAPI and Hoechst can undergo photoconversion, causing their emission to be detected in green channels and leading to interpretation errors [3] [2]. If your assay involves multiple fluorescent labels, use green-fluorescent probes first or consider a green/far-red nuclear stain like NucSpot Live [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chloroneb appears as white to tan solid or beige powder. Musty odor. (NTP, 1992)
Colorless solid with a musty odor; [HSDB] White to tan or beige solid; [CAMEO] Colorless solid; [MSDSonline]

Color/Form

Colorless crystals

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

205.9901349 Da

Monoisotopic Mass

205.9901349 Da

Boiling Point

514 °F at 760 mmHg (NTP, 1992)
268 °C

Flash Point

322 °F (NTP, 1992)

Heavy Atom Count

12

Density

1.66 (NTP, 1992) - Denser than water; will sink
1.66

LogP

log Kow = 3.44 /Estimated/

Odor

Musty odor

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/

Appearance

Solid powder

Melting Point

271 to 275 °F (NTP, 1992)
133-135 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1U6950BY9X

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 196 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 193 of 196 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Fungitoxicity is due to specific inhibition of DNA polymerization.

Vapor Pressure

0.003 mmHg at 77 °F ; 7 mmHg at 284 °F (NTP, 1992)
0.01 [mmHg]
3X10-3 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

2675-77-6

Absorption Distribution and Excretion

In varying degrees, organochlorines are absorbed from the gut and also by the lung and across the skin. /Solid Organochlorines/
Chloroneb was fed to rats, cows and dogs. In urine, metabolite found was 2,5-dichloro-4-methoxyphenol in free and conjugated form probably as glucuronides and sulfates. This was not detected in hydrolyzed feces. No metabolites were found in milk.
It is a systemic fungicide which is taken up by roots, concentrated in the roots and in lower stem portions, rendering them fungistatic.

Metabolism Metabolites

Chloroneb was fed to rats, cows and dogs. In urine, metabolite found was 2,5-dichloro-4-methoxyphenol in free and conjugated form probably as glucuronides and sulfates. This was not detected in hydrolyzed feces. No metabolites were found in milk. After incubation of chloroneb with 10,000g supernate fraction of beef liver, the same metabolite was observed. Snapbeans, grown in a greenhouse, were treated with (14)C-ring-labeled chloroneb. Analysis of plant tissues showed presence of 2,5-dichloro-4-methoxyphenol, 2,5-dichlorohydroquinone and 2,5-dichloroquinone.
2,5-Dichloro-4-methoxyphenol was isolated as the only metabolite of chloroneb in urine of dogs, rats, and cows maintained on chloroneb-containing diets. 2,5-Dichloro-4-methoxyphenol was found in both free form and as conjugates, presumably glucuronides and sulfonates.
Chloroneb ... is metabolized to its corresponding p-quinone in plants.
/Young bean plants metabolized chloroneb/ ...to 2,5-dichloro-4-methoxyphenol (DCMP) and then converted to the beta-d-glucoside. ...Eight organisms demethylated chloroneb and methylated 2,5-dichloro-4-methoxyphenol (DCMP) /during incubation/: Fusarium solani (F pisi), Fusarium solani (F phaseoli), Mucor ramannianus, Cephalosporium gramineum, Aspergillus fumigatus, Verticillium albo-otrum, Cephalosporium gregatum, and Chaetomium globosum. Six organisms were capable only of demethylating chloroneb: Sclerotinia sclerotiorum, Helminthosporium victoriae, Corynebacterium fascians, Stemphyllium sarcinaeforme, Cladosporium cucumerinum, and Helminthosporium sativum. Three organisms were capable of methylating 2,5-dichloro-4-methoxyphenol (DCMP) but did not degrade chloroneb to decomposition: Trichoderma viride, Penicillium frequentans, and Rhizoctonia solani. In other studies, mycelium of Rhizooctonia solani degraded chloroneb to 2,5-dichloro-4-methoxyphenol (DCMP) ...Neurospora crassa metabolized chloroneb slowly to a compound thought to be an aglycoside.
... Chloroneb was stable when incubated with rumen fluid up to 6 hr. A metabolite was produced with the fungicide was incubated with the 10,000-G superntant beef liver fraction. Its gas chromatographic retention time was identical to that of the 2,5- dichloro-4-methoxyphenol metabolite mentioned above. In hydrolyzed urine, a peak having the identical retention time of this phenol metabolite was also observed.

Wikipedia

Chloroneb

Use Classification

Agrochemicals -> Fungicides

Methods of Manufacturing

Chloroneb may be made by (a) chlorination of p-dimethoxybenzene or (b) the reaction of quinone with HCl to give monochlorohydroquinone. Oxidation of the hydroquinone gives monochloroquinone. Addition of HCl again gives dichlorohydroquinone. Diazomethane reacts with the dichlorohydroquinone to give chloroneb.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Chloroneb (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
Suggested soil control of seedling diseases of cotton: demosan 65w: method: in-furrow spray; rate/acre: 1.3-2.0 lb active ingredient (ai); demosan 10d: method: in-furrow dust; rate/acre: 1-2 lb (ai); demosan 65w: method: planter-box or hopper box; rate/acre: 6.5 ounces/100 lb (ai) (seed overcoat). /From table/

Analytic Laboratory Methods

DETERMINATION OF CHLORONEB RESIDUES BY MICROCOULOMETRIC GC.
Product and residue analysis may be determined by GLC.
Method: EPA-TSC/NERL 508, Determination of Chlorinated Pesticides in Water by Gas Chromatography with an Electron Capture Detector; Analyte: chloroneb; Matrix: ground water and finished drinking water; Method Detection Limit: 0.5 ug/L.
Method: EPA-NERL 525.2, Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry; Analyte: chloroneb; Matrix: finished drinking water, source water, drinking water in any treatment stage; Method Detection Limit: 0.088 ug/L.
For more Analytic Laboratory Methods (Complete) data for CHLORONEB (8 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry place.

Stability Shelf Life

Stable Stable... in common solvents.
Thermally stable up to the boiling point. Stable in water.

Dates

Last modified: 08-15-2023
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4: Howell CR. Effect of Seed Quality and Combination Fungicide-Trichoderma spp. Seed Treatments on Pre- and Postemergence Damping-Off in Cotton. Phytopathology. 2007 Jan;97(1):66-71. doi: 10.1094/PHYTO-97-0066. PubMed PMID: 18942938.
5: Gu YH, Ko WH. Evidence for mitochondrial gene control of mating types in Phytophthora. Can J Microbiol. 2005 Nov;51(11):934-40. PubMed PMID: 16333332.
6: Peck AM, Hornbuckle KC. Gas-phase concentrations of current-use pesticides in Iowa. Environ Sci Technol. 2005 May 1;39(9):2952-9. PubMed PMID: 15926538.
7: Arao T, Asakura M, Suzuki Y, Tamura K, Okamoto A, Inubushi H, Miki M. Bioassay of various pesticides by microcalorimetry measuring the metabolic heat of yeast. Environ Sci. 2004;11(6):303-12. PubMed PMID: 15750576.
8: Ramesh MA, Laidlaw RD, Dürrenberger F, Orth AB, Kronstad JW. The cAMP signal transduction pathway mediates resistance to dicarboximide and aromatic hydrocarbon fungicides in Ustilago maydis. Fungal Genet Biol. 2001 Apr;32(3):183-93. PubMed PMID: 11343404.
9: Gu YH, Ko WH. Segregation following interspecific transfer of isolated nuclei between Phytophthora parasitica and P. capsici. Can J Microbiol. 2000 May;46(5):410-6. PubMed PMID: 10872076.
10: Gu YH, Ko WH. Occurrence of a parasexual cycle following the transfer of isolated nuclei into protoplasts of Phytophthora parasitica. Curr Genet. 1998 Aug;34(2):120-3. PubMed PMID: 9724414.
11: Frederick EK, Bischoff M, Throssell CS, Turco RF. Degradation of chloroneb, triadimefon, and vinclozolin in soil, thatch, and grass clippings. Bull Environ Contam Toxicol. 1994 Oct;53(4):536-42. PubMed PMID: 8000181.
12: Müller HM, Casperson G. [Use of cytochemical methods for diagnosis in fungicide research]. Acta Histochem Suppl. 1984;30:347-51. German. PubMed PMID: 6326192.
13: Martinez-Rossi NM, Azevedo JL. Two-way selection of mutants and revertants to chloroneb resistance in Aspergillus nidulans. Mutat Res. 1982 Sep;96(1):31-9. PubMed PMID: 6750388.
14: Lyr H, Casperson G. Anomalous cell wall synthesis in Mucor mucedo (L.) Fres. induced by some fungicides and other compounds related to the problem of dimorphism. Z Allg Mikrobiol. 1982;22(4):245-54. PubMed PMID: 7123995.
15: Kappas A. On the mechanisms of induced somatic recombination by certain fungicides in Aspergillus nidulans. Mutat Res. 1978 Aug;51(2):189-97. PubMed PMID: 357961.
16: Johnson AW, Sumner DR, Jaworski CA, Chalfant RB. Effects of management practices on nematode and fungi populations and okra yield. J Nematol. 1977 Apr;9(2):136-42. PubMed PMID: 19305580; PubMed Central PMCID: PMC2620234.
17: Azevedo JL, Santana EP, Bonatelli R Jr. Resistance and mitotic instability to chloroneb and 1,4-oxathiin in Aspergillus nidulans. Mutat Res. 1977 Apr;48(2):163-72. PubMed PMID: 327307.
18: Rhodes RC, Pease HL. Fate of chloroneb in animals. J Agric Food Chem. 1971 Jul-Aug;19(4):750-3. PubMed PMID: 5163857.
19: Zander M, Hutzinger O. Phosphorimetry of chloro- and nitro-aromatic fungicides. Bull Environ Contam Toxicol. 1970 Nov;5(6):565-8. doi: 10.1007/BF01539988. PubMed PMID: 23989423.
20: Gutenmann WH, Lisk DJ. Metabolic studies with Chloroneb fungicide in lactating cow. J Agric Food Chem. 1969 Sep;17(5):1008-10. doi: 10.1021/jf60165a041. PubMed PMID: 21428337.

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